3-Methylisonicotinonitrile
Description
Properties
IUPAC Name |
3-methylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNWPKSTEHBXSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226733 | |
| Record name | 3-Methylisonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7584-05-6 | |
| Record name | 3-Methyl-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7584-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylisonicotinonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007584056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylisonicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylisonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Methylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Methylisonicotinonitrile (CAS No. 7584-05-6). The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for determining these properties are also included to support laboratory research and development.
Core Physical Properties
The fundamental physical characteristics of this compound are crucial for its handling, formulation, and application in research and drug development.
Table 1: Summary of Quantitative Data for this compound
| Physical Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [1] |
| Melting Point | 42 - 44 °C | |
| Boiling Point | 204 °C | |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.
2.1. Melting Point Determination
The melting point is a critical indicator of a compound's purity.
-
Apparatus: Capillary tubes, thermometer, melting point apparatus (e.g., Thiele tube or digital melting point apparatus).
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus adjacent to a calibrated thermometer.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-1 °C).
-
2.2. Boiling Point Determination
The boiling point provides insight into the volatility of a compound.
-
Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or heating block).
-
Procedure:
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
2.3. Density Determination
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
-
Apparatus: Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.
-
Procedure (using a pycnometer for higher accuracy):
-
The mass of a clean, dry pycnometer is accurately determined.
-
The pycnometer is filled with distilled water, and its mass is measured to determine the volume of the pycnometer at a specific temperature.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The mass of the pycnometer filled with the sample is determined.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.
-
2.4. Solubility Determination
Understanding the solubility of a compound in various solvents is essential for purification, formulation, and designing reaction conditions.
-
Apparatus: Test tubes, vortex mixer (optional), a selection of solvents (e.g., water, ethanol, acetone, toluene, dimethyl sulfoxide).
-
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.
-
A known volume of the desired solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
-
The mixture is visually inspected to determine if the solid has completely dissolved.
-
If the solid dissolves, the solubility is recorded as being at least 10 mg/mL in that solvent. If not, the test can be repeated with smaller amounts of solute or larger volumes of solvent to determine the approximate solubility. The process is repeated for a range of polar and non-polar solvents to establish a solubility profile.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
References
An In-depth Technical Guide to 3-Methyl-4-Cyanopyridine
This technical guide provides a comprehensive overview of the chemical compound 3-methyl-4-cyanopyridine, also known as 3-methylisonicotinonitrile.[1] It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the compound's chemical structure, physicochemical properties, synthesis protocols, and its applications, with a focus on presenting data in a clear and accessible format.
Chemical Structure and Identification
3-Methyl-4-cyanopyridine is a derivative of pyridine with a methyl group at the 3-position and a nitrile group at the 4-position.[1] Its structure is foundational to its chemical reactivity and utility as a synthetic intermediate.
Below is a diagram representing the chemical structure of 3-methyl-4-cyanopyridine.
Caption: 2D representation of the 3-methyl-4-cyanopyridine molecule.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| IUPAC Name | 3-Methylpyridine-4-carbonitrile[1] |
| Synonyms | 4-Cyano-3-picoline, this compound[1][2] |
| CAS Number | 7584-05-6[1] |
| Molecular Formula | C₇H₆N₂[1] |
| Molecular Weight | 118.14 g/mol [2] |
| InChI Key | XLAPHZHNODDMDD-UHFFFAOYSA-N[3] |
| Canonical SMILES | CC1=C(C=NC=C1)C#N[3] |
Physicochemical Properties
The physical and chemical properties of 3-methyl-4-cyanopyridine are crucial for its handling, storage, and application in chemical reactions. It is typically a solid at room temperature.[2]
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to pale yellow crystalline powder[4] |
| Melting Point | 49-52 °C[5] |
| Boiling Point | 242-243 °C[5] |
| Solubility in Water | Slightly soluble[4] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform[4] |
| Density | 1.114 g/cm³[5] |
The presence of the cyano group and the pyridine ring imparts specific chemical reactivity to the molecule. The cyano group can undergo hydrolysis to form a carboxylic acid, while the pyridine ring provides weak basicity.[4] The compound is stable under normal conditions but may react with strong oxidizing agents, acids, or bases.[4] For storage, it is recommended to keep it in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat and oxidizing agents.[2]
Synthesis and Experimental Protocols
3-Methyl-4-cyanopyridine is primarily synthesized through the ammoxidation of 3-methylpyridine (3-picoline).[6][7] This process involves the reaction of the starting material with ammonia and oxygen in the presence of a catalyst.
Experimental Protocol: Ammoxidation of 3-Methylpyridine
This protocol describes a general industrial method for the synthesis of cyanopyridines.
-
Reactants: 3-Methylpyridine, Ammonia, Air (as a source of oxygen).
-
Catalyst: Typically a metal oxide-based heterogeneous catalyst.
-
Procedure:
-
3-Methylpyridine and ammonia are vaporized and preheated.
-
The gaseous mixture is combined with air and passed over a fixed-bed reactor containing the catalyst.
-
The reaction temperature is maintained in the range of 330-450 °C.[8]
-
The reaction pressure is controlled in the range of 0.020-0.070 KPa.[8]
-
The resulting gaseous mixture containing 3-methyl-4-cyanopyridine is cooled and condensed.
-
The crude product is then purified by distillation to obtain the final product.[8]
-
The following diagram illustrates the general workflow for the synthesis of 3-methyl-4-cyanopyridine.
Caption: A flowchart of the ammoxidation process for synthesizing 3-methyl-4-cyanopyridine.
Applications in Research and Development
3-Methyl-4-cyanopyridine is a valuable intermediate in the synthesis of various chemical compounds, particularly in the pharmaceutical and agrochemical industries.[4]
-
Pharmaceutical Synthesis: It serves as a key building block for the preparation of more complex molecules with potential therapeutic activities. For instance, it is used in the synthesis of azaindenoisoquinoline derivatives, which have been investigated as topoisomerase I inhibitors and potential anticancer agents.[1][9]
-
Agrochemicals: The pyridine and cyano functionalities are present in various herbicides and pesticides.
-
Materials Science: It can be used as an intermediate in the synthesis of specialty organic materials.[4]
-
Catalysis: In some catalytic systems, it may function as a ligand or an auxiliary agent to modify the activity and selectivity of metal catalysts.[4]
The logical relationship for its primary application as a synthetic intermediate is depicted below.
References
- 1. 4-Cyano-3-methylpyridine | 7584-05-6 [chemicalbook.com]
- 2. 3-Methylpyridine-4-Carbonitrile Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity 3-Methyl-4-Cyanopyridine for Pharmaceutical & Chemical Industries [nj-finechem.com]
- 3. 3-cyano-4-methylpyridine [stenutz.eu]
- 4. 3-Methyl-4-cyanopyridine Supplier & Manufacturer in China | Chemical Properties, Uses & Safety Data [pipzine-chem.com]
- 5. 3-Cyano-4-methylpyridine Manufacturer & Supplier in China | CAS 3731-52-0 | High Purity Chemical | Specifications, Uses, Safety Data [pipzine-chem.com]
- 6. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 7. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 8. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Cyano-3-methylpyridine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
In-Depth Technical Guide: 3-Methylisonicotinonitrile (CAS 7584-05-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylisonicotinonitrile, with a CAS number of 7584-05-6, is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activities, with a focus on its anti-inflammatory potential. The document includes structured data tables for easy reference, as well as visualizations of experimental workflows and relevant signaling pathways to aid in understanding its mechanism of action.
Chemical and Physical Properties
This compound, also known as 3-methyl-4-cyanopyridine, is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7584-05-6 | [General Knowledge] |
| Molecular Formula | C₇H₆N₂ | [General Knowledge] |
| Molecular Weight | 118.14 g/mol | [General Knowledge] |
| Appearance | Solid | [General Knowledge] |
| SMILES | CC1=C(C=CN=C1)C#N | [General Knowledge] |
| Purity | Typically >98% | [General Knowledge] |
| Storage | Inert atmosphere, room temperature | [General Knowledge] |
Synthesis and Purification
The primary industrial synthesis of this compound is achieved through the ammoxidation of 3-picoline (3-methylpyridine). This process involves the reaction of 3-picoline with ammonia and an oxidizing agent, typically air, over a catalyst at elevated temperatures.
Experimental Protocol: Ammoxidation of 3-Picoline
Objective: To synthesize this compound from 3-picoline.
Materials:
-
3-Picoline (reactant)
-
Ammonia (reactant)
-
Air (oxidizing agent)
-
Vanadium-titanium based catalyst
-
Toluene (extraction solvent)
Equipment:
-
Fixed-bed reactor
-
Vaporizer and preheater
-
Mixing tank
-
Absorption tower
-
Extraction column
-
Rectification column
Procedure:
-
Vaporize 3-picoline and preheat to 180-330°C.
-
Mix the vaporized 3-picoline with ammonia and air in a molar ratio of approximately 1:2-7:10-15 (3-picoline:NH₃:air).
-
Pass the gaseous mixture through a fixed-bed reactor containing a vanadium-titanium based catalyst.
-
Maintain the reaction temperature between 330-450°C and the pressure at the reactor head between 0.020-0.070 KPa.
-
Control the reaction temperature using a molten salt bath.
-
The reaction product gas is passed through an absorption tower to capture the this compound in water.
-
The resulting aqueous solution is then subjected to continuous extraction with toluene.
-
The toluene extract is rectified to isolate the final product.
Expected Yield: Under optimal conditions, the conversion of 3-picoline can exceed 99%, with a yield of this compound greater than 98%.
Purification Protocol: Recrystallization
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Activated carbon (optional)
Equipment:
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot 95% ethanol in an Erlenmeyer flask.
-
If colored impurities are present, add a small amount of activated carbon and briefly heat the solution.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 95% ethanol.
-
Dry the purified crystals under vacuum.
Biological Activity: Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory properties, which are believed to be mediated through its interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α).
Quantitative Data
| Target | Activity | Quantitative Data (IC₅₀) |
| PPARγ | Agonist/Modulator | Not Publicly Available |
| TNF-α Production | Inhibition | Not Publicly Available |
| Prostaglandin Synthesis | Inhibition | Not Publicly Available |
Experimental Protocols
Objective: To determine the binding affinity of this compound to the PPARγ ligand-binding domain.
Materials:
-
Recombinant human PPARγ ligand-binding domain (LBD)
-
Fluorescently labeled PPARγ ligand (e.g., a derivative of rosiglitazone)
-
This compound (test compound)
-
Assay buffer
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add the PPARγ LBD and the fluorescently labeled ligand to each well.
-
Add the different concentrations of this compound to the respective wells. Include a positive control (known PPARγ agonist) and a negative control (vehicle).
-
Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.
-
Measure the fluorescence polarization or fluorescence intensity using a fluorometer. A decrease in fluorescence polarization or a change in intensity indicates displacement of the fluorescent ligand by the test compound.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Objective: To assess the ability of this compound to inhibit TNF-α production in stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound (test compound)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin/Streptomycin
-
96-well cell culture plate
-
TNF-α ELISA kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of TNF-α inhibition for each concentration of the test compound and determine the IC₅₀ value.
Visualizations
Experimental and logical Workflows
Caption: Workflow for the synthesis and purification of this compound.
Caption: Workflow for in vitro screening of anti-inflammatory activity.
Signaling Pathways
Caption: Putative anti-inflammatory signaling pathways of this compound.
Spectroscopic and Mechanistic Insights into 3-Methylisonicotinonitrile: A Technical Guide for Researchers
For immediate release
This technical guide provides an in-depth overview of the spectroscopic properties of 3-Methylisonicotinonitrile, a compound with demonstrated anti-inflammatory potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of its structural and potential mechanistic data.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure (C₇H₆N₂) and known spectral characteristics of its functional groups.
Table 1: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine ring) |
| ~2975-2870 | Medium | C-H Stretch | Methyl (-CH₃) |
| ~2230-2210 | Strong | C≡N Stretch | Nitrile |
| ~1600-1450 | Medium-Strong | C=C & C=N Stretch | Aromatic (Pyridine ring) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~8.5-8.7 | Doublet | 1H | H6 (Pyridine ring) |
| ~7.5-7.7 | Doublet | 1H | H2 (Pyridine ring) |
| ~7.3-7.5 | Singlet | 1H | H5 (Pyridine ring) |
| ~2.5 | Singlet | 3H | -CH₃ |
Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0 ppm.
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~150-155 | C6 (Pyridine ring) |
| ~150-155 | C2 (Pyridine ring) |
| ~140-145 | C4 (Pyridine ring) |
| ~130-135 | C5 (Pyridine ring) |
| ~120-125 | C3 (Pyridine ring) |
| ~115-120 | -C≡N (Nitrile) |
| ~20-25 | -CH₃ |
Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0 ppm.
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 118 | [M]⁺ (Molecular Ion) |
| 117 | [M-H]⁺ |
| 91 | [M-HCN]⁺ |
| 77 | [C₆H₅]⁺ fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy
A small amount of purified this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Mass Spectrometry (MS)
Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) is introduced into the ion source. The molecules are ionized by a beam of electrons (typically at 70 eV), and the resulting fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z).
Potential Signaling Pathway in Inflammation
This compound has been reported to exhibit anti-inflammatory properties, potentially through the modulation of Tumor Necrosis Factor-alpha (TNF-α) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) signaling pathways.[1]
Caption: Proposed anti-inflammatory mechanism of this compound.
The diagram above illustrates a simplified model of the inflammatory cascade. An inflammatory stimulus activates immune cells, leading to the production of pro-inflammatory cytokines like TNF-α. TNF-α binds to its receptor, activating downstream signaling pathways such as NF-κB, which further promotes inflammation. This compound is hypothesized to exert its anti-inflammatory effects by potentially inhibiting the production or activity of TNF-α. Additionally, it may act as an agonist for PPARγ, a nuclear receptor that, upon activation and heterodimerization with the Retinoid X Receptor (RXR), binds to PPAR Response Elements (PPREs) in the DNA. This binding event transcriptionally upregulates the expression of anti-inflammatory genes, thereby suppressing the inflammatory response. Further research is required to fully elucidate the precise molecular targets and mechanisms of action of this compound.
References
Navigating the Solubility Landscape of 3-Methylisonicotinonitrile in Organic Solvents: A Technical Guide
For Immediate Release
Understanding the Solubility Profile
3-Methylisonicotinonitrile is a pyridine derivative containing a nitrile group, a structural motif prevalent in many pharmaceutical compounds. Its solubility is a critical parameter for its application in chemical synthesis, purification, and formulation. The polarity imparted by the pyridine ring and the nitrile group suggests its affinity for polar organic solvents.
Data on Solubility
The following tables summarize the available qualitative solubility information for this compound and quantitative data for the structurally related compounds, 4-Cyanopyridine and Nicotinic Acid. This comparative data can offer valuable insights into solvent selection for this compound.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Methanol | Soluble[1] |
| Ethanol | Good solubility[2] |
| Acetone | Good solubility[2] |
| Chloroform | Good solubility[2] |
| Water | Slightly soluble[2] |
Table 2: Quantitative Solubility of 4-Cyanopyridine
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 16.4 | 3.2[1] |
| Ethanol | - | Soluble[1] |
| Ether | - | Soluble[1] |
| Benzene | - | Soluble[1] |
Table 3: Mole Fraction Solubility of Nicotinic Acid (3-Pyridinecarboxylic Acid) at Various Temperatures
| Solvent | 283 K | 293 K | 303 K | 313 K | 323 K | 333 K |
| Dimethyl Sulfoxide | 0.0989 | 0.1264 | 0.1593 | 0.1989 | 0.2468 | 0.3045 |
| Ethanol | 0.0218 | 0.0284 | 0.0369 | 0.0477 | 0.0614 | 0.0785 |
| Water | 0.0029 | 0.0039 | 0.0052 | 0.0069 | 0.0091 | 0.0119 |
| Acetone | 0.0021 | 0.0029 | 0.0041 | 0.0057 | 0.0079 | 0.0108 |
| Diethyl Ether | 0.0003 | 0.0005 | 0.0007 | 0.0011 | 0.0016 | 0.0024 |
| Acetonitrile | 0.0002 | 0.0003 | 0.0005 | 0.0007 | 0.0010 | 0.0014 |
Experimental Determination of Solubility
Accurate and reproducible solubility data is paramount for process development and formulation. The following are detailed protocols for two standard methods for determining the solubility of a solid compound in an organic solvent.
Gravimetric Method
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
1. Preparation of Saturated Solution:
- Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.
- Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.
2. Sample Separation:
- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the clear supernatant using a pre-equilibrated pipette with a filter tip to avoid transferring any solid particles.
3. Mass Determination:
- Transfer the filtered saturated solution to a pre-weighed, dry container.
- Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute).
- Once the solvent is completely removed, cool the container in a desiccator and weigh it.
- The difference between the final and initial weight of the container gives the mass of the dissolved this compound.
4. Calculation:
- Solubility is typically expressed as g/100 mL or mol/L.
UV/Vis Spectroscopic Method
This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range.
1. Preparation of a Calibration Curve:
- Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
- Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and obey the Beer-Lambert law.
2. Preparation and Analysis of Saturated Solution:
- Prepare a saturated solution as described in the gravimetric method (Step 1).
- After reaching equilibrium, withdraw a sample of the clear supernatant and filter it.
- Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
- Measure the absorbance of the diluted solution at λmax.
3. Calculation:
- Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
- Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
Workflow for Solubility Determination and Analysis
The following diagram illustrates the logical workflow for determining and analyzing the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
Synthesis of 3-Methylisonicotinonitrile from 3-Picoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a multi-step synthesis pathway for 3-Methylisonicotinonitrile, more systematically named 3-cyano-4-methylpyridine, commencing from the readily available starting material, 3-picoline. This document outlines detailed experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes a visual representation of the overall workflow.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its synthesis from 3-picoline involves a series of chemical transformations, primarily centered around the functionalization of the pyridine ring. The most established route proceeds through the N-oxidation of 3-picoline, followed by nitration at the 4-position, and subsequent conversion of the nitro group to a nitrile. This guide details a reliable three-step process for this transformation.
Overall Synthetic Pathway
The synthesis of this compound from 3-picoline can be conceptually broken down into three primary stages:
-
N-Oxidation: Conversion of 3-picoline to 3-picoline-N-oxide.
-
Nitration: Introduction of a nitro group at the C4 position of the pyridine ring to yield 3-methyl-4-nitropyridine-N-oxide.
-
Cyanation and Deoxygenation: Replacement of the nitro group with a cyano group and subsequent removal of the N-oxide to afford the final product, this compound.
Caption: Overall synthetic workflow from 3-picoline to this compound.
Experimental Protocols
Step 1: Synthesis of 3-Picoline-N-oxide
The initial step involves the N-oxidation of 3-picoline. A common and effective method utilizes hydrogen peroxide in glacial acetic acid.[1]
Reaction:
3-Picoline + H₂O₂ --(CH₃COOH)--> 3-Picoline-N-oxide
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-picoline and glacial acetic acid.
-
Slowly add a 30% aqueous solution of hydrogen peroxide to the stirred mixture.
-
Heat the reaction mixture to 70-80°C and maintain this temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and remove the excess acetic acid and water under reduced pressure.
-
The resulting crude product can be purified by distillation under vacuum.
| Parameter | Value |
| Reactants | |
| 3-Picoline | 1.0 eq |
| 30% Hydrogen Peroxide | 1.1-1.5 eq |
| Glacial Acetic Acid | Solvent |
| Reaction Conditions | |
| Temperature | 70-80°C |
| Reaction Time | 4-8 hours |
| Yield | 70-90% |
Table 1: Reaction parameters for the synthesis of 3-Picoline-N-oxide.
Step 2: Synthesis of 3-Methyl-4-nitropyridine-N-oxide
The nitration of 3-picoline-N-oxide selectively occurs at the 4-position due to the electronic effects of the N-oxide group. A standard procedure involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
Reaction:
3-Picoline-N-oxide + HNO₃ --(H₂SO₄)--> 3-Methyl-4-nitropyridine-N-oxide
Procedure:
-
In a flask immersed in an ice bath, cautiously add 3-picoline-N-oxide to concentrated sulfuric acid.
-
To this cooled and stirred solution, slowly add fuming nitric acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) until precipitation of the product is complete.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water).
| Parameter | Value |
| Reactants | |
| 3-Picoline-N-oxide | 1.0 eq |
| Fuming Nitric Acid | 1.5-2.0 eq |
| Concentrated Sulfuric Acid | Solvent/Catalyst |
| Reaction Conditions | |
| Initial Temperature | 0-10°C |
| Reaction Temperature | 90-100°C |
| Reaction Time | 2-4 hours |
| Yield | 80-95% |
Table 2: Reaction parameters for the synthesis of 3-Methyl-4-nitropyridine-N-oxide.
Step 3: Synthesis of this compound (3-cyano-4-methylpyridine)
The conversion of the 4-nitro group to a cyano group is a critical step. The nitro group in 4-nitropyridine-N-oxides is a good leaving group for nucleophilic aromatic substitution.[2] A plausible method involves reaction with a cyanide salt, followed by deoxygenation of the N-oxide. One effective method for the cyanation of pyridine N-oxides involves activation with an agent like dimethylcarbamoyl chloride in the presence of potassium cyanide.[3]
Proposed Reaction:
-
3-Methyl-4-nitropyridine-N-oxide + KCN --(activating agent)--> 4-cyano-3-methylpyridine-N-oxide
-
4-cyano-3-methylpyridine-N-oxide --(deoxygenation)--> this compound
Proposed Procedure (based on analogous reactions):
-
Cyanation: In a sealed reaction vessel, suspend 3-methyl-4-nitropyridine-N-oxide and potassium cyanide in an inert solvent such as acetonitrile or DMF.
-
Add an activating agent (e.g., dimethylcarbamoyl chloride or benzoyl chloride) to the mixture.
-
Heat the reaction mixture to a temperature between 80-120°C and stir for several hours.
-
Monitor the formation of 4-cyano-3-methylpyridine-N-oxide by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deoxygenation: The crude 4-cyano-3-methylpyridine-N-oxide can be deoxygenated using various reagents, such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation. For a laboratory-scale synthesis, treatment with PCl₃ in a solvent like chloroform at reflux is a common method.
-
After the deoxygenation is complete (monitored by TLC), the reaction is quenched, and the product is isolated and purified by column chromatography or distillation.
| Parameter | Value (Proposed) |
| Reactants (Cyanation) | |
| 3-Methyl-4-nitropyridine-N-oxide | 1.0 eq |
| Potassium Cyanide | 1.5-2.0 eq |
| Activating Agent (e.g., Dimethylcarbamoyl Chloride) | 1.2-1.5 eq |
| Solvent | Acetonitrile or DMF |
| Reaction Conditions (Cyanation) | |
| Temperature | 80-120°C |
| Reaction Time | 4-12 hours |
| Deoxygenating Agent | PCl₃ or Catalytic Hydrogenation |
| Overall Yield (from nitro compound) | 50-70% (Estimated) |
Table 3: Proposed reaction parameters for the synthesis of this compound.
Data Summary
The following table summarizes the key quantitative data for the intermediates and the final product in this synthetic pathway.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Picoline | C₆H₇N | 93.13 | -18 | 144 |
| 3-Picoline-N-oxide | C₆H₇NO | 109.13 | 32-35 | 254-258 |
| 3-Methyl-4-nitropyridine-N-oxide | C₆H₆N₂O₃ | 154.12 | 136-138[4] | - |
| This compound | C₇H₆N₂ | 118.14 | 53-55 | - |
Table 4: Physicochemical properties of compounds in the synthetic pathway.
Logical Workflow Diagram
The following diagram illustrates the logical progression of the experimental work, from starting materials to the final purified product.
Caption: Detailed experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 3-picoline is a well-established, albeit multi-step, process that provides access to a key building block for pharmaceutical research and development. The protocols outlined in this guide, based on literature precedents, offer a reliable pathway for obtaining the target molecule. While the initial N-oxidation and nitration steps are robust and high-yielding, the final cyanation and deoxygenation step may require optimization depending on the specific laboratory conditions and scale of the reaction. Careful execution of these procedures will enable researchers to efficiently synthesize this compound for their research needs.
References
3-Methylisonicotinonitrile: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on available data for 3-Methylisonicotinonitrile and structurally related compounds. It is not exhaustive and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) before handling. All laboratory work should be conducted by qualified personnel adhering to established safety protocols.
Introduction
This compound is a substituted pyridine derivative used as a building block in the synthesis of various chemical entities, particularly in the pharmaceutical and agrochemical industries. As with any chemical reagent, a comprehensive understanding of its potential hazards and the implementation of appropriate safety precautions are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the known safety information, handling procedures, and emergency responses related to this compound.
Hazard Identification and Classification
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Acute) | 3 | H402: Harmful to aquatic life. |
Note: This classification is based on data for structurally related compounds and should be used as a precautionary guideline.
Physical and Chemical Properties Relevant to Safety
Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₆N₂[1] |
| Molecular Weight | 118.14 g/mol [1] |
| Appearance | Solid |
| Melting Point | 42-44 °C |
| Boiling Point | 204 °C |
| Solubility | No data available |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and dust that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Provides a barrier against skin contact, which can cause irritation. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Protects the respiratory tract from irritating dust and vapors. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize exposure risks.
Handling
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.
-
Procedural Controls: Avoid generating dust. Use appropriate tools for transferring the solid. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Preventing Contamination: Keep containers tightly closed when not in use.
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
-
Container: Store in the original, tightly sealed container.
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate first aid is critical.
Table 4: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols for Safety Assessment
While specific toxicological studies for this compound are not publicly available, the following are standardized protocols that would be used to assess its acute toxicity and irritation potential.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
Objective: To determine the acute oral toxicity (LD50) of a substance.
Methodology:
-
Animal Model: Typically, a single sex of rats (usually females as they are often slightly more sensitive) is used.
-
Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of five fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
Observation: The animal is observed for signs of toxicity for up to 14 days.
-
Sequential Dosing: Based on the outcome (survival or death), the dose for the next animal is adjusted up or down. This process is continued until a stopping criterion is met.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)
Objective: To identify substances that are irritating to the skin.
Methodology:
-
Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Application: The test substance is applied topically to the surface of the skin tissue model.
-
Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: The viability of the tissue is determined using a cell viability assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then quantified by measuring its absorbance.
-
Prediction Model: A substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)
Objective: To identify substances that have the potential to cause serious eye damage or eye irritation.
Methodology:
-
Test System: A reconstructed human cornea-like epithelium model, which is a non-keratinized, multi-layered epithelial tissue construct.
-
Application: The test substance is applied directly to the epithelial surface of the cornea model.
-
Exposure and Incubation: The tissue is exposed for a specified duration, followed by a post-exposure incubation period.
-
Viability Assessment: Similar to the skin irritation test, cell viability is measured, typically using the MTT assay.
-
Classification: The substance is classified based on the reduction in tissue viability. Different thresholds are used to distinguish between non-irritants, irritants, and substances causing serious eye damage.
Visualized Workflows
The following diagrams illustrate key safety and handling procedures for this compound.
References
The Latent Therapeutic Potential of 3-Methylisonicotinonitrile Derivatives: A Technical Overview
Disclaimer: Direct experimental data on the biological activities of 3-Methylisonicotinonitrile derivatives is limited in publicly available scientific literature. This guide, therefore, extrapolates potential activities based on studies of structurally related isonicotinonitrile and cyanopyridine compounds. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigation into this specific class of compounds.
Introduction
Isonicotinonitrile, a pyridine ring substituted with a nitrile group at the 4-position, and its derivatives represent a versatile scaffold in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methyl group at the 3-position of the isonicotinonitrile core, creating this compound, offers a unique modification that may modulate the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially leading to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the plausible biological activities of this compound derivatives, drawing parallels from closely related chemical structures.
Potential Biological Activities
Anticancer Activity
Derivatives of the closely related 3-cyanopyridine scaffold have shown significant potential as anticancer agents. These compounds have been reported to inhibit key signaling pathways involved in cancer cell proliferation and survival.
PIM-1 Kinase Inhibition: Certain cyanopyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell cycle progression and apoptosis.[1] Inhibition of PIM-1 can lead to cell cycle arrest and induction of apoptosis in cancer cells.
Topoisomerase I Inhibition: Azaindenoisoquinolines, which can be synthesized from 3-Methyl-4-cyanopyridine, are known inhibitors of Topoisomerase I (Top1).[2] Top1 is an essential enzyme for DNA replication and transcription, and its inhibition leads to DNA damage and cell death in rapidly dividing cancer cells.[2]
dot
Caption: Potential PIM-1 Kinase Inhibition Pathway.
dot
References
3-Methylisonicotinonitrile: A Versatile Pyridine Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisonicotinonitrile, a substituted pyridine derivative, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, comprising a pyridine ring functionalized with both a methyl and a nitrile group, offer multiple reactive sites for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the construction of complex heterocyclic scaffolds and its role in medicinal chemistry. The strategic positioning of the methyl and nitrile groups on the pyridine core allows for selective functionalization, making it an attractive starting material for the synthesis of novel pharmaceutical intermediates and biologically active molecules. This document will detail key experimental protocols, present quantitative data in a structured format, and provide visual representations of reaction pathways and workflows to facilitate its application in a research and development setting.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7584-05-6 | [1] |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [1] |
| Appearance | Not specified (often a solid or oil) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| SMILES | CC1=C(C=CN=C1)C#N | [1] |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be instructive. One reported method involves the reaction of methyl groups and ammonia in the presence of an acid catalyst.[1] However, for most laboratory applications, sourcing from commercial suppliers is the most practical approach.
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by the interplay of the pyridine ring, the methyl group, and the nitrile functionality. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen influences the reactivity of the ring, while the nitrile group itself is susceptible to a variety of transformations.
Reactions of the Nitrile Group
The cyano group is a versatile functional handle that can be converted into a range of other functionalities, significantly expanding the synthetic utility of this compound.
The reduction of the nitrile group to a primary amine is a fundamental transformation that provides access to (3-methylpyridin-4-yl)methanamine, a key intermediate for further elaboration.
Experimental Protocol: Catalytic Hydrogenation
A general procedure for the catalytic reduction of a nitrile to a primary amine is as follows:
-
Reaction Setup: A solution of this compound in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) is placed in a high-pressure hydrogenation vessel.
-
Catalyst: A catalytic amount of a hydrogenation catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂), is added to the solution.
-
Reaction Conditions: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 50-500 psi). The reaction mixture is then stirred at a specific temperature (ranging from ambient to elevated temperatures) until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude (3-methylpyridin-4-yl)methanamine, which can be further purified by distillation or crystallization.
Note: Specific conditions such as catalyst loading, hydrogen pressure, temperature, and reaction time need to be optimized for this particular substrate.
Logical Workflow for Nitrile Reduction
Caption: Workflow for the catalytic reduction of this compound.
The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding amide (3-methylisonicotinamide) or carboxylic acid (3-methylisonicotinic acid).
Experimental Protocol: Acid-Catalyzed Hydrolysis to Amide
A patent describes the hydrolysis of a related cyanopyridine to the corresponding amide using concentrated sulfuric acid. A similar procedure could be adapted for this compound.
-
Reaction Setup: this compound is added portion-wise to a stirred solution of concentrated sulfuric acid, maintaining the temperature at a controlled level (e.g., 90 °C).[2]
-
Reaction Conditions: The mixture is heated (e.g., to 100 °C) and maintained at that temperature for a specified period (e.g., three hours) or until the reaction is complete.[2]
-
Work-up: The reaction mixture is cooled, and water is carefully added. The resulting mixture is further cooled (e.g., to 10 °C) to precipitate the product. The solid 3-methylisonicotinamide is then isolated by filtration, washed with water, and dried.[2]
Quantitative Data for a Related Hydrolysis Reaction
The following table presents data from the hydrolysis of 2-chloro-3-cyano-4-methylpyridine to 2-chloro-3-amido-4-methylpyridine, which can serve as a reference for optimizing the hydrolysis of this compound.[2]
| Reactant | Reagent | Temperature | Time | Product | Yield |
| 2-chloro-3-cyano-4-methylpyridine | Conc. H₂SO₄ | 100 °C | 3 h | 2-chloro-3-amido-4-methylpyridine | Not specified, but product was isolated |
Reactions Involving the Pyridine Ring
The pyridine ring of this compound can undergo various transformations, including nucleophilic aromatic substitution and cross-coupling reactions, although the presence of the electron-withdrawing nitrile group generally deactivates the ring towards electrophilic attack.
General Experimental Protocol for Suzuki-Miyaura Coupling of a Halopyridine
-
Reaction Setup: To a reaction vessel containing the halopyridine derivative of this compound and a boronic acid in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₂CO₃) are added.
-
Reaction Conditions: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110 °C) for several hours until the reaction is complete.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Workflow for a Potential Suzuki-Miyaura Cross-Coupling
References
Preliminary Investigation of 3-Methylisonicotinonitrile Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylisonicotinonitrile, a substituted pyridine derivative, presents a versatile scaffold for chemical synthesis and drug discovery. This technical guide provides a preliminary investigation into its reactivity, focusing on the transformations of its key functional groups: the nitrile and the methyl moieties. This document summarizes known synthetic pathways, functional group interconversions, and potential biological activities, supported by experimental data where available. Detailed experimental protocols for key reactions are provided, and potential reaction pathways and biological signaling cascades are visualized using Graphviz diagrams.
Introduction
This compound, also known as 3-methyl-4-cyanopyridine, is a heterocyclic compound with the chemical formula C₇H₆N₂.[1] Its structure, featuring a pyridine ring substituted with a methyl group at the 3-position and a nitrile group at the 4-position, offers multiple sites for chemical modification. The electron-withdrawing nature of the pyridine ring and the nitrile group influences the reactivity of the methyl group, making it amenable to a variety of transformations. This guide explores the chemical reactivity of this compound, providing a foundation for its application in synthetic chemistry and medicinal chemistry.
Chemical Reactivity and Transformations
The reactivity of this compound is primarily centered around its two functional groups: the nitrile group and the methyl group.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a range of transformations.
The nitrile group can be hydrolyzed under acidic or basic conditions to first form the corresponding amide (3-methylisonicotinamide) and subsequently the carboxylic acid (3-methylisonicotinic acid).[2] Catalytic hydrolysis using metal oxides, such as manganese dioxide, has been shown to be an effective method for the hydration of cyanopyridines to their corresponding amides.[3]
Table 1: Hydrolysis of 3-Cyanopyridine to Nicotinamide using MnO₂ Catalyst
| Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 3-Cyanopyridine | MnO₂ | Water | 100 | 8 | Nicotinamide | 99.6 |
Note: This data is for the hydrolysis of 3-cyanopyridine and serves as a representative protocol.
The nitrile group can be reduced to a primary amine, yielding 4-(aminomethyl)-3-methylpyridine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).
Reactions of the Methyl Group
The methyl group on the pyridine ring, while generally less reactive than those at the 2- or 4-positions, can still undergo several important transformations.
The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄). This reaction typically requires heating and results in the formation of pyridine-3,4-dicarboxylic acid. The oxidation of alkyl side chains on aromatic rings with KMnO₄ is a well-established method.[4][5]
The methyl group can undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) as a bromine source under UV irradiation or with a radical initiator. However, for 3-methylpyridine, ring bromination can be a competing reaction.[6] The regioselectivity is influenced by the deactivating inductive effect of the nitrogen atom in the pyridine ring.[6]
Experimental Protocols
General Synthesis of 3-Methyl-4-cyanopyridine
A common method for the synthesis of cyanopyridines is through the ammoxidation of the corresponding methylpyridine.[7][8]
Protocol: Ammoxidation of 3-Picoline
-
Vaporize 3-picoline and mix with ammonia and air.
-
Pass the gaseous mixture over a suitable catalyst (e.g., a mixed metal oxide catalyst containing V₂O₅) in a fixed-bed reactor.[8]
-
Maintain the reaction temperature between 330-450 °C.[7]
-
The resulting product stream is then cooled, and the 3-methyl-4-cyanopyridine is isolated through absorption, extraction, and rectification.[7]
Hydrolysis of this compound to 3-Methylisonicotinamide
Adapted from the procedure for 3-cyanopyridine hydrolysis.[9]
Protocol: Catalytic Hydrolysis
-
Dissolve 0.096 mole of this compound in 5.556 moles of water.
-
Add 0.0115 mole of manganese dioxide catalyst.
-
Stir the reaction mixture and reflux at 100 °C for 8 hours.
-
After cooling, filter the reaction mixture and wash the solid with distilled water.
-
Evaporate the filtrate to dryness to obtain 3-methylisonicotinamide.
Reduction of this compound to 4-(Aminomethyl)-3-methylpyridine
General procedure for nitrile reduction using LiAlH₄.
Protocol: Reduction with LiAlH₄
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend a molar excess of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(aminomethyl)-3-methylpyridine.
Potential Biological Activity and Signaling Pathways
This compound has been reported to possess anti-inflammatory properties.[1] This activity is suggested to be mediated through the inhibition of prostaglandin synthesis and the reduction of serum levels of tumor necrosis factor-alpha (TNF-α).[1] Furthermore, there is a potential involvement of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating lipid metabolism and inflammation.[1][10]
Hypothetical Signaling Pathway
Based on the known roles of TNF-α and PPARγ in inflammation, a hypothetical signaling pathway for the anti-inflammatory action of this compound can be proposed. The compound may directly or indirectly inhibit the production or signaling of TNF-α. TNF-α is a key pro-inflammatory cytokine that activates downstream signaling cascades, such as the NF-κB pathway, leading to the expression of inflammatory genes.[11] By inhibiting TNF-α, this compound could suppress this inflammatory cascade.
Simultaneously, this compound may act as a modulator of PPARγ.[1] Activation of PPARγ can have anti-inflammatory effects by transrepressing the activity of pro-inflammatory transcription factors like NF-κB.
Caption: Hypothetical signaling pathway for the anti-inflammatory effects of this compound.
Experimental Workflows
Workflow for Reactivity Studies
The investigation of this compound's reactivity can be systematically approached as illustrated in the following workflow.
Caption: General workflow for exploring the reactivity of this compound.
Conclusion
This compound is a valuable building block with significant potential in organic synthesis and medicinal chemistry. Its nitrile and methyl groups provide handles for a variety of chemical transformations, leading to a diverse range of derivatives. The preliminary data on its anti-inflammatory activity suggests that it may serve as a lead compound for the development of novel therapeutic agents. Further detailed investigation into its reactivity, optimization of reaction conditions, and a deeper understanding of its biological mechanism of action are warranted to fully exploit the potential of this versatile molecule.
References
- 1. Stimulation of TNF-alpha production by 2-(1-adamantylamino)-6-methylpyridine (AdAMP) - a novel immunomodulator with potential application in tumour immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101851194B - Preparation method of nicotinamide - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
- 10. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An orally active, small-molecule TNF inhibitor that disrupts the homotrimerization interface improves inflammatory arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Methylisonicotinonitrile: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of 3-Methylisonicotinonitrile, a valuable pyridine derivative used as an intermediate in the development of pharmaceuticals and agrochemicals. The primary method detailed is the Sandmeyer reaction, a robust and well-established chemical transformation. This protocol begins with the synthesis of the precursor, 3-amino-4-methylpyridine, followed by its conversion to the target molecule, this compound. This application note includes detailed experimental procedures, quantitative data, and a visual representation of the synthesis workflow to ensure reproducibility and clarity for researchers.
Introduction
This compound, also known as 3-methyl-4-cyanopyridine, is a key building block in organic synthesis. Its pyridine core functionalized with both a methyl and a cyano group offers versatile handles for further chemical modifications, making it an important intermediate in the synthesis of various biologically active molecules. While industrial production often relies on the high-temperature ammoxidation of 3-picoline, this method is less practical for a standard laboratory setting. A more accessible and reliable laboratory-scale synthesis involves a two-step sequence: the amination of a suitable 4-substituted 3-methylpyridine derivative to form 3-amino-4-methylpyridine, followed by a Sandmeyer reaction to introduce the nitrile functionality.
Synthesis Pathway
The overall synthesis pathway involves two main stages:
-
Synthesis of 3-Amino-4-methylpyridine: This precursor can be synthesized from 3-bromo-4-methylpyridine via a copper-catalyzed amination reaction.
-
Synthesis of this compound: The target compound is obtained from 3-amino-4-methylpyridine through a Sandmeyer reaction, which involves diazotization of the amino group followed by cyanation using copper(I) cyanide.
Experimental Protocols
Part 1: Synthesis of 3-Amino-4-methylpyridine from 3-Bromo-4-methylpyridine
This protocol is adapted from a patented procedure for the amination of halo-pyridines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-4-methylpyridine | 172.02 | 15.0 g | 0.087 |
| Copper(II) sulfate | 159.61 | 0.5 g | 0.003 |
| Concentrated ammonia solution (28%) | 17.03 (as NH3) | 50 mL | ~0.74 |
| Methanol | 32.04 | 30 mL | - |
Procedure:
-
In a high-pressure autoclave, combine 3-bromo-4-methylpyridine (15.0 g, 0.087 mol), copper(II) sulfate (0.5 g, 0.003 mol), and methanol (30 mL).
-
Add concentrated ammonia solution (50 mL) to the mixture.
-
Seal the autoclave and heat the reaction mixture to 160°C with stirring.
-
Maintain the reaction at this temperature for 8 hours.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude 3-amino-4-methylpyridine by recrystallization from ethyl acetate to obtain a crystalline solid. A typical yield for this reaction is around 90-95%.[1]
Part 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general method adapted from established Sandmeyer reaction procedures for pyridine derivatives.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Amino-4-methylpyridine | 108.14 | 10.0 g | 0.092 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 25 mL | ~0.3 |
| Sodium Nitrite (NaNO2) | 69.00 | 6.7 g | 0.097 |
| Copper(I) Cyanide (CuCN) | 89.56 | 9.0 g | 0.10 |
| Sodium Cyanide (NaCN) | 49.01 | 4.5 g | 0.092 |
| Benzene | 78.11 | 100 mL | - |
| Water | 18.02 | As needed | - |
Procedure:
Step 1: Diazotization of 3-Amino-4-methylpyridine
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-4-methylpyridine (10.0 g, 0.092 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (6.7 g, 0.097 mol) in water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5°C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.
Step 2: Cyanation Reaction
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (9.0 g, 0.10 mol) and sodium cyanide (4.5 g, 0.092 mol) in water (50 mL). Cool this solution to 0-5°C in an ice-salt bath.
-
Add benzene (100 mL) to the copper(I) cyanide solution.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the vigorously stirred copper(I) cyanide solution. Maintain the temperature at 0-5°C during the addition.
-
After the addition is complete, continue stirring at 0-5°C for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to 50°C for 1 hour to ensure complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Separate the organic (benzene) layer from the aqueous layer.
-
Extract the aqueous layer with benzene (2 x 30 mL).
-
Combine all organic extracts and wash with a saturated sodium bicarbonate solution (50 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene by rotary evaporation.
-
The crude product is obtained as a solid. Purify by recrystallization from a suitable solvent such as an ethanol-water mixture or toluene to yield pure this compound. The expected yield is typically in the range of 60-70%.
Data Summary
| Synthesis Step | Starting Material | Product | Key Reagents | Reaction Conditions | Typical Yield (%) |
| Part 1 | 3-Bromo-4-methylpyridine | 3-Amino-4-methylpyridine | NH3 (aq), CuSO4 | 160°C, 8 h | 90-95 |
| Part 2 | 3-Amino-4-methylpyridine | This compound | NaNO2, HCl, CuCN | 0-5°C to 50°C | 60-70 |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Do not isolate the diazonium salt.
-
Cyanide salts (CuCN and NaCN) are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available for any spills.
-
The reaction can be exothermic; careful temperature control is crucial.
Conclusion
The synthesis of this compound can be reliably achieved in a laboratory setting through a two-part process involving the amination of 3-bromo-4-methylpyridine followed by a Sandmeyer cyanation of the resulting 3-amino-4-methylpyridine. The protocols provided herein offer a detailed guide for researchers, with clear steps and expected outcomes. Careful adherence to the experimental procedures and safety precautions is essential for the successful and safe synthesis of this valuable chemical intermediate.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Methyl-4-cyanopyridine
Introduction
3-Methyl-4-cyanopyridine is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure is a core component in molecules designed for therapeutic applications. Traditional methods for the synthesis of aryl nitriles, such as the Sandmeyer or Rosenmund-von Braun reactions, often require harsh conditions and the use of highly toxic reagents.[2][3] In contrast, modern palladium-catalyzed cross-coupling reactions offer a more efficient, versatile, and milder route for the cyanation of (hetero)aryl halides.[4][5] This methodology demonstrates broad functional group tolerance and is highly effective for substrates like halogenated pyridines.[2]
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3-methyl-4-cyanopyridine via the palladium-catalyzed cyanation of 4-halo-3-methylpyridine.
Reaction Principle
The synthesis is achieved through a palladium-catalyzed cross-coupling reaction. The general transformation involves the reaction of a 4-halo-3-methylpyridine (typically a bromo or chloro derivative) with a cyanide source in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the desired nitrile product and regenerate the active catalyst.[2]
General Reaction Scheme:
Where X = Br, Cl
Data Presentation
The efficiency of the palladium-catalyzed cyanation is highly dependent on the choice of catalyst, ligand, cyanide source, and reaction conditions. The following tables summarize quantitative data for representative palladium-catalyzed cyanation reactions of various (hetero)aryl halides, providing a basis for comparison and optimization.
Table 1: Comparison of Palladium Catalyst Systems for Cyanation of (Hetero)aryl Halides
| Substrate | Pd-Precatalyst (mol%) | Ligand (mol%) | Cyanide Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromopyridine | Pd(OAc)₂ (2) | dppf (4) | K₄[Fe(CN)₆] | Na₂CO₃ | DMA | 120 | 24 | 85 | [6] |
| 3-Bromopyridine | Pd₂(dba)₃ (1) | XPhos (3) | Zn(CN)₂ | Zn dust | DMA | 100 | 18 | 92 | [2] |
| 2-Bromopyridine | Pd(OAc)₂ (2) | dppf (4) | K₄[Fe(CN)₆] | Na₂CO₃ | DMA | 120 | 24 | 89 | [6] |
| 4-Chloro-3-nitropyridine | Pd₂(dba)₃ (2.5) | dppf (5) | Zn(CN)₂ | Zn dust | DMA | 100 | 18 | 78 | [2] |
| 3-Bromo-5-methylpyridine | P1* (1.5) | L1** (3) | K₄[Fe(CN)₆]·3H₂O | KOAc | Dioxane/H₂O | 100 | 1 | 94 | [2] |
*P1 = A specific palladium precatalyst mentioned in the source. **L1 = A specific ligand mentioned in the source.
Table 2: Influence of Cyanide Source and Conditions on Cyanation of Aryl Bromides
| Substrate | Catalyst System | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Key Advantage | Reference |
| 4-Bromoacetophenone | Pd(OAc)₂/dppf | K₄[Fe(CN)₆] | DMA | 120 | 95 | Non-toxic, inexpensive cyanide source | [6] |
| 4-Bromotoluene | Pd₂(dba)₃/XPhos | Zn(CN)₂ | DMA | 100 | 98 | High yield, good for electron-rich substrates | [2] |
| 4-Bromobenzonitrile | Pd(OAc)₂/P(t-Bu)₃ | KCN | Toluene | 100 | 85 | High reactivity, but toxic cyanide source | [5] |
| 1-Bromo-4-fluorobenzene | P2*/L1** | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 40 | 95 | Very mild reaction temperature | [7] |
*P2 = A specific palladium precatalyst mentioned in the source.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of 3-methyl-4-cyanopyridine.
References
- 1. 3-Methyl-4-cyanopyridine Supplier & Manufacturer in China | Chemical Properties, Uses & Safety Data [pipzine-chem.com]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Hydrogenation of 2,6-dichloro-3-cyano-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2,6-dichloro-3-cyano-4-methylpyridine to produce 2,6-dichloro-3-(aminomethyl)-4-methylpyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. The protocols address the key challenges of this reaction, namely achieving selective reduction of the nitrile group to a primary amine while preventing common side reactions such as the formation of secondary/tertiary amines and hydro-dechlorination of the pyridine ring. Methodologies employing Raney® Nickel and Palladium on Carbon (Pd/C) catalysts are presented, along with a discussion of reaction optimization.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a direct route to valuable building blocks for active pharmaceutical ingredients (APIs). The substrate, 2,6-dichloro-3-cyano-4-methylpyridine, presents a specific challenge due to the presence of two chlorine substituents on the pyridine ring, which are susceptible to hydrogenolysis (dehalogenation) under typical catalytic hydrogenation conditions. Furthermore, the formation of secondary and tertiary amine impurities through condensation of the intermediate imine with the primary amine product is a common side reaction that can complicate purification and reduce yields.
This application note outlines protocols designed to maximize the chemoselective hydrogenation of the nitrile group while minimizing these undesirable side reactions.
Reaction Pathway and Key Challenges
The primary reaction involves the reduction of the cyano group to an aminomethyl group.
The main challenges are:
-
Chemoselectivity: Preferential reduction of the nitrile over the C-Cl bonds.
-
Selectivity for Primary Amine: Suppression of secondary and tertiary amine formation.
Experimental Protocols
Two primary catalytic systems are proposed: Raney® Nickel and Palladium on Carbon. Raney® Nickel is often preferred for substrates with halogen substituents due to a generally lower propensity for causing hydrodehalogenation compared to Pd/C.
Protocol 1: Hydrogenation using Raney® Nickel
This protocol is recommended as the primary approach to minimize dehalogenation. The use of ammonia is critical to suppress the formation of secondary amines.
Materials:
-
2,6-dichloro-3-cyano-4-methylpyridine
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonia solution (e.g., 7N in Methanol) or liquid ammonia
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Filter aid (e.g., Celite®)
Equipment:
-
High-pressure autoclave or Parr shaker apparatus
-
Glass liner for the reactor
-
Magnetic or mechanical stirrer
-
Filtration apparatus
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Insert the glass liner.
-
Catalyst Handling (Caution: Raney® Nickel is pyrophoric when dry): Under an inert atmosphere, add the required amount of Raney® Nickel slurry to the reaction vessel containing the solvent. The catalyst should be washed with the reaction solvent to remove water.
-
Reactant Addition: In the reactor, dissolve 2,6-dichloro-3-cyano-4-methylpyridine in methanol (or ethanol). Add the ammonia solution.
-
Reaction Setup: Seal the autoclave. Purge the system with inert gas (3-5 cycles) and then with hydrogen gas (3-5 cycles).
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure. Begin stirring and heat the reaction to the target temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake.
-
Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Crucially, do not allow the catalyst to dry on the filter paper as it can ignite. Keep the filter cake wet with solvent and dispose of it appropriately.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
This method is an alternative but carries a higher risk of dehalogenation. Careful control of reaction conditions is essential. The addition of an acid may help to improve selectivity for the primary amine and in some cases, suppress hydrogenolysis.[1]
Materials:
-
2,6-dichloro-3-cyano-4-methylpyridine
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (e.g., concentrated or as a solution in a compatible solvent)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reactor Preparation: As described in Protocol 1.
-
Catalyst and Reactant Addition: To the glass liner, add the solvent, 2,6-dichloro-3-cyano-4-methylpyridine, and the Pd/C catalyst. If using an acidic additive, it should be added at this stage.
-
Reaction Setup: Seal and purge the reactor as described in Protocol 1.
-
Hydrogenation: Pressurize with hydrogen and commence stirring and heating.
-
Monitoring and Work-up: Follow the procedures outlined in Protocol 1.
-
Catalyst Removal and Isolation: Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. The filtrate can then be concentrated. If an acid was used, a neutralization step with a suitable base will be required to isolate the free amine.
Data Presentation: Reaction Parameters
The following tables summarize suggested starting conditions and parameters for optimization.
Table 1: Hydrogenation of 2,6-dichloro-3-cyano-4-methylpyridine using Raney® Nickel
| Parameter | Recommended Range | Notes |
| Catalyst | Raney® Nickel 2800 | 10-50% w/w (of substrate) |
| Solvent | Methanol, Ethanol | Anhydrous grade recommended |
| Additive | Ammonia (7N in MeOH) | 5-20 equivalents |
| Hydrogen Pressure | 5-50 atm (75-750 psi) | Higher pressure may increase dehalogenation |
| Temperature | 25-80 °C | Start at lower temperatures to assess selectivity |
| Reaction Time | 4-24 hours | Monitor by hydrogen uptake or TLC/GC-MS |
Table 2: Hydrogenation of 2,6-dichloro-3-cyano-4-methylpyridine using Pd/C
| Parameter | Recommended Range | Notes |
| Catalyst | 10% Pd/C | 5-10% w/w (of substrate) |
| Solvent | Methanol, THF, Acetic Acid | Acetic acid can sometimes suppress dehalogenation |
| Additive | HCl (catalytic amount) | May improve selectivity for the primary amine[1] |
| Hydrogen Pressure | 1-10 atm (15-150 psi) | Lower pressures are recommended to minimize dehalogenation |
| Temperature | 20-50 °C | Keep temperature low to favor nitrile reduction |
| Reaction Time | 6-48 hours | Monitor closely for the onset of dehalogenation |
Experimental Workflow and Logic
The logical workflow for developing a successful hydrogenation protocol for this substrate is outlined below.
Safety Considerations
-
Catalyst Handling: Both Raney® Nickel and Pd/C are pyrophoric, especially when dry and exposed to air after being used for hydrogenation. Always handle these catalysts under an inert atmosphere or as a wet slurry.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood or a designated high-pressure laboratory.
-
Pressure Equipment: All high-pressure equipment must be regularly inspected and operated by trained personnel.
-
Ammonia: Ammonia is corrosive and toxic. Handle in a well-ventilated area.
This document is intended to serve as a guide. Researchers should always perform their own risk assessments and optimization studies for any new chemical process.
References
Application Notes and Protocols for 3-Methylisonicotinonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisonicotinonitrile (3-MIN), a substituted pyridine derivative, presents a promising scaffold for drug discovery endeavors. The nicotinonitrile moiety is a versatile pharmacophore found in numerous biologically active compounds. This document provides detailed application notes and experimental protocols to guide researchers in exploring the therapeutic potential of this compound and its analogues, with a focus on its anti-inflammatory and potential anticancer activities.
Therapeutic Potential and Mechanism of Action
Preliminary data suggests that this compound exhibits anti-inflammatory properties.[1] These effects are thought to be mediated through the inhibition of prostaglandin synthesis and the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1] Furthermore, the anti-inflammatory response may involve the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key regulator of lipid metabolism and inflammatory processes.[1]
The nicotinonitrile core is also a key feature in a variety of kinase inhibitors, suggesting that 3-MIN derivatives could be explored for anticancer applications. Specifically, derivatives of the parent nicotinonitrile structure have shown inhibitory activity against kinases crucial for cancer progression, such as PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Anti-Inflammatory Activity
The anti-inflammatory potential of 3-MIN can be attributed to its ability to modulate key inflammatory pathways.
Key Signaling Pathways in Inflammation:
Caption: Putative anti-inflammatory mechanism of this compound.
Potential Anticancer Activity
The nicotinonitrile scaffold is present in several approved and investigational kinase inhibitors. This suggests that derivatives of 3-MIN could be synthesized and screened for activity against various kinases implicated in cancer.
Kinase Inhibition Strategy:
Caption: General mechanism of kinase inhibition by 3-MIN derivatives.
Quantitative Data
While specific quantitative data for this compound is not yet widely available, the following tables summarize the activity of related nicotinonitrile derivatives against relevant cancer targets. This data can serve as a benchmark for future studies with 3-MIN and its analogues.
| Compound Class | Target | IC50 (nM) | Reference |
| Nicotinonitrile Derivative | PIM-1 Kinase | 35.13 | [2] |
| Quinazolinone Derivative | VEGFR-2 | 0.77 | [3] |
Table 1: Inhibitory Activity of Nicotinonitrile-Related Compounds against Cancer-Associated Kinases.
| Cell Line | Compound Class | IC50 (µM) | Reference |
| MCF-7 (Breast Cancer) | Nicotinamide Derivative | 12.1 | |
| A549 (Lung Cancer) | Coumarin Acrolein Hybrid | 0.70 | [4] |
| HepG2 (Liver Cancer) | Piperazinylquinoxaline Derivative | 7.82 | [5] |
Table 2: Cytotoxic Activity of Nicotinonitrile-Related Compounds in Cancer Cell Lines.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the biological activity of this compound and its derivatives.
Protocol 1: Synthesis of this compound Derivatives (General Procedure)
This protocol describes a general method for the synthesis of amide derivatives of this compound, a common strategy in drug discovery to explore structure-activity relationships.
Workflow for Synthesis of 3-MIN Derivatives:
Caption: Workflow for the synthesis of amide derivatives of 3-MIN.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis
-
Thionyl chloride (SOCl₂) or EDC/HOBt for carboxylic acid activation
-
A variety of primary or secondary amines
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Hydrolysis of the Nitrile:
-
Reflux this compound with aqueous HCl or NaOH to hydrolyze the nitrile group to a carboxylic acid, yielding 3-methylisonicotinic acid.
-
Neutralize the reaction mixture and extract the product.
-
Purify the carboxylic acid by recrystallization.
-
-
Activation of the Carboxylic Acid:
-
Method A (Acid Chloride): React 3-methylisonicotinic acid with an excess of thionyl chloride to form the corresponding acid chloride. Remove the excess thionyl chloride under vacuum.
-
Method B (Amide Coupling): Dissolve 3-methylisonicotinic acid in anhydrous DCM or DMF. Add EDC (1.2 eq), HOBt (1.2 eq), and the desired amine (1.0 eq).
-
-
Amide Formation:
-
For Method A: Dissolve the acid chloride in anhydrous DCM and cool to 0 °C. Add the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) dropwise.
-
For Method B: Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.
-
-
Characterization:
-
Confirm the structure of the synthesized derivatives using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Anti-Inflammatory Activity - TNF-α Inhibition Assay
This protocol details a cell-based assay to determine the ability of 3-MIN to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for TNF-α Inhibition Assay:
Caption: Workflow for the TNF-α enzyme-linked immunosorbent assay (ELISA).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Commercial TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 3-MIN (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of 3-MIN compared to the LPS-only control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
Protocol 3: In Vitro PPARγ Activation Assay
This protocol describes a reporter gene assay to assess the ability of 3-MIN to activate PPARγ.
Materials:
-
A suitable host cell line (e.g., HEK293T)
-
Expression plasmid for full-length human PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
This compound
-
Rosiglitazone (positive control)
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of 3-MIN. Include a positive control (Rosiglitazone) and a vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (transfection control). Calculate the fold activation relative to the vehicle control and determine the EC50 value.
Protocol 4: In Vitro Anticancer Activity - MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of 3-MIN derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Appropriate cell culture medium with supplements
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 3-MIN derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 5: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of 3-MIN derivatives against specific kinases like PIM-1 or VEGFR-2.
Materials:
-
Recombinant human kinase (e.g., PIM-1 or VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound derivatives
-
A suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound (3-MIN derivative at various concentrations), and the kinase-specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent from a commercial kit. For the ADP-Glo™ assay, this involves converting the ADP produced to ATP, which then generates a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound serves as a valuable starting point for the development of novel therapeutic agents. The provided application notes and detailed experimental protocols offer a comprehensive guide for researchers to systematically investigate its anti-inflammatory and potential anticancer properties. Through the synthesis of derivatives and rigorous biological evaluation using the outlined assays, the full therapeutic potential of this promising scaffold can be elucidated, paving the way for the discovery of new and effective drugs.
References
- 1. This compound | 7584-05-6 | FM154484 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 5. dovepress.com [dovepress.com]
Application Notes and Protocols for 3-Methylisonicotinonitrile in Transition Metal Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methylisonicotinonitrile is an organic compound featuring both a pyridine ring and a nitrile group. As a ligand in transition metal catalysis, it offers a unique combination of electronic and steric properties. The pyridine nitrogen can act as a σ-donor, while the nitrile group can participate in π-backbonding. The methyl group at the 3-position introduces steric hindrance that can influence the coordination geometry around the metal center and modulate catalytic activity and selectivity. Transition metal complexes are effective catalysts due to their ability to exist in various oxidation states and coordinate with organic substrates.[1][2] This document provides detailed application notes and protocols for the potential use of this compound as a ligand in a representative cross-coupling reaction, a field where transition metal catalysis is pivotal for drug discovery and development.[3][4]
Potential Applications
Based on its structural features, this compound is a promising ligand candidate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.[8][9] One of the most prominent applications would be in the Suzuki-Miyaura cross-coupling, which forms carbon-carbon bonds between organoboron compounds and organic halides.[6][7] The ligand's properties could also be beneficial in other transformations such as Buchwald-Hartwig amination, Sonogashira coupling, and cyanation reactions.[7]
Experimental Protocols
Protocol 1: Synthesis of a Palladium(II) Complex with this compound
This protocol describes the synthesis of a representative palladium(II) complex, bis(this compound)palladium(II) dichloride, which can serve as a precatalyst in cross-coupling reactions.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a 100 mL Schlenk flask under an inert atmosphere, add palladium(II) chloride (177 mg, 1.0 mmol).
-
Add anhydrous acetonitrile (20 mL) to the flask. The mixture will form a suspension.
-
In a separate vial, dissolve this compound (260 mg, 2.2 mmol, 2.2 equivalents) in anhydrous acetonitrile (10 mL).
-
Slowly add the this compound solution to the stirring suspension of PdCl₂ at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12 hours. A color change from a dark suspension to a yellow solution or suspension is typically observed.
-
After 12 hours, remove the solvent under reduced pressure.
-
To the resulting solid, add anhydrous diethyl ether (30 mL) and stir the suspension for 30 minutes to wash the product.
-
Isolate the solid product by filtration under an inert atmosphere, wash with another portion of diethyl ether (10 mL), and dry under vacuum.
-
The final product, bis(this compound)palladium(II) dichloride, should be stored under an inert atmosphere.
Characterization: The synthesized complex can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.
Caption: Workflow for the synthesis of a Pd(II)-3-Methylisonicotinonitrile complex.
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol details a representative Suzuki-Miyaura cross-coupling reaction using the synthesized palladium complex as a catalyst.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 equivalents)
-
Bis(this compound)palladium(II) dichloride (1 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equivalents)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), bis(this compound)palladium(II) dichloride (0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add the 1,4-dioxane/water solvent mixture (5 mL) to the tube via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for the specified reaction time (e.g., 4-12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.
Data Presentation
The following table summarizes hypothetical performance data for the Suzuki-Miyaura cross-coupling reaction using the bis(this compound)palladium(II) dichloride catalyst with various substrates.
| Entry | Aryl Halide | Boronic Acid | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 100 | 6 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 100 | 4 | 95 |
| 3 | 2-Bromopyridine | Phenylboronic acid | 100 | 8 | 85 |
| 4 | 4-Bromoanisole | 4-Tolylboronic acid | 100 | 6 | 90 |
| 5 | 4-Bromoanisole | 4-Formylphenylboronic acid | 100 | 10 | 88 |
| 6 | 4-Chlorotoluene | Phenylboronic acid | 100 | 12 | 75 |
Catalytic Cycle Visualization
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
References
- 1. mdpi.com [mdpi.com]
- 2. Transition metal catalysts | Feature | RSC Education [edu.rsc.org]
- 3. people.uniurb.it [people.uniurb.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 3-Methylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 3-methylisonicotinonitrile, a key transformation for the synthesis of various biologically active compounds. The introduction of an alkyl group onto the pyridine nitrogen can significantly modulate the pharmacological properties of the resulting molecules.
Reaction Principle
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide). This results in the formation of a quaternary pyridinium salt. The reaction is often facilitated by a base and is typically carried out in a polar aprotic solvent. The electron-withdrawing nature of the cyano group at the 4-position and the electron-donating methyl group at the 3-position influence the nucleophilicity of the pyridine nitrogen.
Experimental Protocols
General Protocol for N-Alkylation of this compound:
This protocol is a general guideline and may require optimization based on the specific alkylating agent used.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl iodide, bromide, or chloride) (1.0 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Na₂CO₃, or none) (1.0 - 2.0 equivalents, if used)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Isopropanol)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Addition of Solvent and Base: Add the anhydrous solvent to dissolve the starting material. If a base is used, add it to the solution and stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (1.0 - 1.5 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C) and stir for the required time (typically 2-48 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the product) has formed, it can be collected by filtration, washed with a cold solvent, and dried. If the product is soluble, pour the reaction mixture into cold water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated this compound salt.
Data Presentation
The following table summarizes representative conditions for the N-alkylation of various pyridine derivatives, which can serve as a starting point for optimizing the reaction for this compound.
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| 1 | 4-Piperidone monohydrate hydrochloride | Benzyl bromide | K₂CO₃ | DMF | 65 | 14 | 89.2 | [1] |
| 2 | 5-Bromo-2-pyridone | Benzyl bromide | K₂CO₃ | Tween 20/water | Room Temp. | 3 | 76 | [2] |
| 3 | 2-Halopyridines (on solid phase) | Alkyl halide | - | DCM | 80-120 | 24-48 | Variable | [3] |
| 4 | Imidazopyridines | 1-(chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | Room Temp. | Overnight | 52-72 | [4] |
| 5 | 4-Aminopyridine | Methanol | - (Catalyst) | - | 320 | - | >95 | [5] |
| 6 | Phthalimide | Propylene Carbonate | - | Propylene Carbonate | 150 | 1 | 70 | [6] |
| 7 | Primary Amides | Alkyl bromides | K₃PO₄ | CH₃CN | 50 | 24-48 | Moderate to Good | [7] |
Mandatory Visualization
Caption: Workflow for the N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 6. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions [mdpi.com]
- 7. escholarship.org [escholarship.org]
Application of 3-Methylisonicotinonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylisonicotinonitrile is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique electronic properties and substitution pattern make it a valuable scaffold for the development of novel therapeutic agents across various disease areas. The presence of the cyano group, a known hydrogen bond acceptor and bioisostere for other functional groups, coupled with the methyl-substituted pyridine ring, provides a framework for designing molecules with specific interactions with biological targets. This document provides an overview of the applications of this compound in medicinal chemistry, focusing on its role in the development of enzyme inhibitors, particularly in the context of cancer and inflammation.
I. Application as a Scaffold for Pim-1 Kinase Inhibitors
The this compound core is a key pharmacophore in a class of potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers, including prostate, breast, and hematopoietic malignancies. Overexpression of Pim-1 is associated with cell proliferation, survival, and resistance to apoptosis.
A. Mechanism of Action and Signaling Pathway
Pim-1 kinase exerts its oncogenic effects by phosphorylating a variety of downstream substrates, leading to the regulation of cell cycle progression and inhibition of apoptosis. Key substrates include p21, a cell cycle inhibitor, and BAD, a pro-apoptotic protein. Phosphorylation of these substrates by Pim-1 ultimately promotes cell survival and proliferation.
B. Quantitative Data: In Vitro Pim-1 Kinase Inhibition
Several studies have reported the synthesis and evaluation of 2,4,6-trisubstituted pyridine-3-carbonitrile derivatives, which are structurally related to this compound, as potent Pim-1 kinase inhibitors. The following table summarizes the in vitro inhibitory activity of representative compounds.
| Compound ID | Structure | Pim-1 IC50 (µM) |
| Compound 1 | 2-(4-chlorophenyl)-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile | 1.18 |
| Compound 2 | 2-(2-chlorophenyl)-4-(4-methoxyphenyl)-6-methylpyridine-3-carbonitrile | 1.38 |
| Compound 3 | 4-(4-methoxyphenyl)-6-methyl-2-(p-tolyl)pyridine-3-carbonitrile | 4.62 |
| Compound 4 | 4-(4-methoxyphenyl)-6-methyl-2-phenylpyridine-3-carbonitrile | 8.83 |
C. Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of inhibitors to Pim-1 kinase.
Materials:
-
Pim-1 Kinase (recombinant)
-
LanthaScreen® Certified Eu-anti-GST Antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (solubilized in DMSO)
-
384-well microplates (low volume, black)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Buffer A to achieve the desired final concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing Pim-1 kinase and Eu-anti-GST antibody in Kinase Buffer A.
-
Tracer Preparation: Prepare a solution of Kinase Tracer 236 in Kinase Buffer A.
-
Assay Assembly:
-
Add 5 µL of the diluted test compound solution to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
II. Potential Application in Anti-Inflammatory Drug Discovery
This compound has been reported to possess anti-inflammatory properties.[1] While specific quantitative data for the parent compound is limited in the public domain, its structural features suggest potential for development into more potent anti-inflammatory agents. The mechanism may involve the inhibition of pro-inflammatory enzymes or modulation of inflammatory signaling pathways.
A. Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of test compounds.
Animals:
-
Male Wistar rats or Swiss albino mice (specific pathogen-free).
Materials:
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound or its derivatives)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Positive control (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Grouping: Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups at different doses).
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Data Analysis:
-
Calculate the paw edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
-
III. Synthetic Protocols for this compound Derivatives
The synthesis of substituted pyridine-3-carbonitriles often involves a multi-component reaction, providing a convergent and efficient route to a diverse range of analogs.
A. One-Pot Synthesis of 2,4,6-Trisubstituted Pyridine-3-carbonitriles
General Procedure:
A mixture of an appropriate aromatic aldehyde (1 mmol), a methyl ketone (e.g., acetophenone) (1 mmol), malononitrile (1.2 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent (e.g., ethanol or acetic acid) is heated under reflux for a specified period (typically 2-6 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure 2,4,6-trisubstituted pyridine-3-carbonitrile derivative.
Conclusion
This compound serves as a valuable and versatile starting material and scaffold in medicinal chemistry. Its application in the development of Pim-1 kinase inhibitors for oncology is supported by promising in vitro data for structurally related analogs. Furthermore, its reported anti-inflammatory properties suggest potential for the discovery of novel anti-inflammatory agents. The synthetic accessibility of derivatives of this compound through multi-component reactions further enhances its utility in drug discovery programs. The protocols and data presented herein provide a foundation for researchers to explore the full therapeutic potential of this privileged heterocyclic scaffold.
References
Application Notes and Protocols for the Synthesis of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and biological evaluation of a series of novel cyanopyridine-based 1,3,4-oxadiazole derivatives. The synthesized compounds have shown potential as anticancer agents, and this document outlines the necessary procedures for their preparation, characterization, and in vitro assessment.
Introduction
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, known to be a bioisostere of amide and ester groups, which can lead to improved metabolic stability and pharmacokinetic properties.[1] Derivatives of 1,3,4-oxadiazole exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3] Cyanopyridine scaffolds are also of significant interest in drug discovery due to their diverse pharmacological activities. The combination of these two heterocyclic rings into a single molecular entity presents a promising strategy for the development of novel therapeutic agents.
This document details the synthesis of six novel cyanopyridine derivatives bearing a 1,3,4-oxadiazole ring and provides protocols for evaluating their anticancer and antioxidant activities.
Synthesis Pathway
The synthesis of the target cyanopyridine-based 1,3,4-oxadiazole derivatives is achieved through a multi-step process, beginning with the formation of an ester, followed by hydrazide generation, formation of an N'-aroylhydrazide intermediate, and subsequent cyclization to the desired 1,3,4-oxadiazole ring.
References
Application Notes and Protocols: 3-Methylisonicotinonitrile in the Synthesis of PIM-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of PIM-1 kinase inhibitors derived from cyanopyridine scaffolds, with a specific focus on the potential incorporation of a 3-methylisonicotinonitrile moiety. The proto-oncogenic serine/threonine kinase PIM-1 is a key regulator of cell cycle progression, proliferation, and apoptosis, making it a validated target in oncology.[1][2] This document details synthetic methodologies, presents key quantitative data for representative compounds, and outlines protocols for biological evaluation.
PIM-1 Signaling Pathway and Inhibition
PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and is often overexpressed in various human cancers. It promotes cell survival and proliferation by phosphorylating a multitude of substrates involved in cell cycle regulation and apoptosis, such as p21, p27, and BAD. Inhibition of PIM-1 kinase activity is a promising therapeutic strategy to induce cell cycle arrest and apoptosis in cancer cells. The inhibitors discussed herein are designed to be competitive with ATP, binding to the active site of the PIM-1 kinase.
Caption: PIM-1 Signaling Pathway and Mechanism of Inhibition.
Synthesis of Cyanopyridine-Based PIM-1 Inhibitors
The synthesis of 3-cyanopyridine and 3-cyanopyridinone derivatives as PIM-1 inhibitors can be efficiently achieved through one-pot multicomponent reactions. While specific examples starting directly from this compound are not extensively documented in the reviewed literature, a general and adaptable synthetic strategy is presented below. This approach can be modified to incorporate a 3-methyl substituted cyanopyridine core.
A plausible synthetic route would involve the reaction of an appropriate arylidene derivative of a ketone (which can be synthesized from a precursor containing the 3-methyl-4-cyanopyridyl moiety), an active methylene compound like malononitrile or ethyl cyanoacetate, and ammonium acetate as a source of ammonia.
Caption: General Synthetic Workflow for Cyanopyridine PIM-1 Inhibitors.
Experimental Protocols
General Protocol for the Synthesis of Substituted 3-Cyanopyridine Derivatives
This protocol is a generalized procedure based on methodologies reported for the synthesis of various 3-cyanopyridine analogs.[3][4]
Materials:
-
Substituted aryl/heteroaryl methyl ketone (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile or Ethyl Cyanoacetate (1.0 mmol)
-
Ammonium acetate (8.0 mmol)
-
Ethanol (20 mL)
Procedure:
-
A mixture of the substituted aryl/heteroaryl methyl ketone, aromatic aldehyde, malononitrile (or ethyl cyanoacetate), and ammonium acetate in ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) or by column chromatography on silica gel.
In Vitro PIM-1 Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against PIM-1 kinase.[3][5]
Materials:
-
Recombinant PIM-1 kinase
-
Peptide substrate (e.g., PIMtide)
-
ATP
-
Kinase buffer
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the PIM-1 kinase, the peptide substrate, and the inhibitor solution in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the synthesized inhibitors on cancer cell lines.[4]
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Quantitative Data Summary
The following tables summarize the in vitro biological activities of representative cyanopyridine-based PIM-1 inhibitors from the literature.
Table 1: PIM-1 Kinase Inhibitory Activity of Selected Cyanopyridine Derivatives
| Compound ID | PIM-1 IC50 (µM) | Reference |
| 7h | 0.281 | [3] |
| 8f | 0.58 | [3] |
| 4b | 0.63 | [4] |
| 4c | 0.61 | [4] |
| 4d | 0.46 | [4] |
| Staurosporine (Reference) | 0.223 | [3] |
| Quercetagetin (Reference) | 0.56 | [4] |
Table 2: Cytotoxicity of Selected Cyanopyridine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 7h | MCF-7 | 1.89 | [3] |
| 8f | MCF-7 | 1.69 | [3] |
| 4c | HePG2 | 8.02 | [4] |
| 4d | HePG2 | 6.95 | [4] |
| 4c | HCT-116 | 7.15 | [4] |
| Doxorubicin (Reference) | MCF-7 | >10 | [3] |
| 5-FU (Reference) | HePG2 | 9.42 | [4] |
Structure-Activity Relationship (SAR)
The biological activity of cyanopyridine-based PIM-1 inhibitors is influenced by the nature and position of substituents on the pyridine ring.
Caption: Key Structural Features Influencing PIM-1 Inhibition.
Based on the available data, the following SAR can be inferred:
-
The 3-cyanopyridine scaffold is a crucial pharmacophore for PIM-1 inhibition.[4]
-
Aromatic or heteroaromatic substituents at the C4 and C6 positions of the pyridine ring are generally required for potent activity.[3][6]
-
The presence of specific functional groups, such as a pyridyl moiety at the C6 position, has been shown to enhance PIM-1 inhibitory activity.[3]
-
Modifications at the C2 position, such as the presence of an oxo or a substituted amino group, can also influence the inhibitory potency.[4]
The introduction of a methyl group at the 3-position of the isonicotinonitrile precursor could potentially influence the electronic properties and steric hindrance of the final inhibitor, thereby affecting its binding affinity to the PIM-1 kinase active site. Further investigation is required to fully elucidate the impact of such a substitution.
References
- 1. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A combination strategy to inhibit Pim-1: synergism between noncompetitive and ATP-competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. africaresearchconnects.com [africaresearchconnects.com]
Application Notes and Protocols for the Cyanation of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a cyano (-CN) group into the pyridine scaffold is a critical transformation in medicinal chemistry and drug development. The nitrile functionality serves as a versatile synthetic handle for further molecular elaboration and is a key pharmacophore in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for various methods of pyridine cyanation, including transition-metal-catalyzed and metal-free approaches. Quantitative data from representative examples are summarized in tables for comparative analysis, and key experimental workflows and reaction mechanisms are visualized using diagrams.
I. Palladium-Catalyzed Cyanation of Halopyridines
Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for the cyanation of aryl and heteroaryl halides. These methods offer high functional group tolerance and generally provide good to excellent yields.
A. Application Notes
Palladium-catalyzed cyanation is suitable for a wide range of substituted bromopyridines and, with appropriate ligand selection, chloropyridines. Common cyanide sources include zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), which are less acutely toxic than alkali metal cyanides.[1][2] The choice of phosphine ligand is crucial for catalytic activity, with bulky, electron-rich ligands often providing the best results. The reactions are typically performed in anhydrous, degassed solvents under an inert atmosphere to prevent catalyst deactivation.
B. Experimental Protocol: Cyanation of 2-Bromopyridine using Pd(OAc)₂/dppf and Zn(CN)₂
This protocol is adapted from established palladium-catalyzed cyanation procedures.
Materials:
-
2-Bromopyridine
-
Zinc cyanide (Zn(CN)₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 eq), zinc cyanide (0.6 mmol, 0.6 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-cyanopyridine.
C. Quantitative Data for Palladium-Catalyzed Cyanation
| Entry | Substrate | Catalyst/Ligand | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Pd(OAc)₂/dppf | Zn(CN)₂ | DMF | 120 | 85 | [2] |
| 2 | 3-Bromopyridine | Pd₂(dba)₃/XPhos | Zn(CN)₂ | Dioxane | 100 | 92 | [1] |
| 3 | 4-Chloropyridine | Pd/CM-phos | K₄[Fe(CN)₆] | MeCN/H₂O | 70 | 88 | [3][4] |
| 4 | 2-Bromo-5-methylpyridine | Pd(OAc)₂/dppf | Zn(CN)₂ | DMF | 120 | 89 | [2] |
| 5 | 2-Chloro-6-methoxypyridine | Pd₂(dba)₃/t-Bu₃P | Zn(CN)₂ | NMP | 45 | 75 | [5] |
II. Nickel-Catalyzed Cyanation of Halopyridines
Nickel catalysis provides a more cost-effective alternative to palladium for the cyanation of aryl halides, particularly for the more challenging and less reactive aryl chlorides.
A. Application Notes
Nickel catalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, can effectively catalyze the cyanation of both bromopyridines and chloropyridines.[6] Potassium ferrocyanide (K₄[Fe(CN)₆]) is a commonly used, non-toxic cyanide source in these reactions.[7][8] The reactions may require a reducing agent, such as zinc powder, to generate the active Ni(0) species.
B. Experimental Protocol: Cyanation of 2-Chloropyridine using NiCl₂/dppf and K₄[Fe(CN)₆]
This protocol is based on nickel-catalyzed cyanation methodologies.
Materials:
-
2-Chloropyridine
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox, charge a dry Schlenk tube with 2-chloropyridine (1.0 mmol, 1.0 eq), potassium ferrocyanide trihydrate (0.4 mmol, 0.4 eq), nickel(II) chloride hexahydrate (0.05 mmol, 5 mol%), dppf (0.1 mmol, 10 mol%), and zinc powder (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and connect to a Schlenk line.
-
Solvent Addition: Add anhydrous DMAc (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench the reaction with aqueous ammonia and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
C. Quantitative Data for Nickel-Catalyzed Cyanation
| Entry | Substrate | Catalyst/Ligand | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | NiCl₂/dppf | Zn(CN)₂ | MeCN | 80 | 85 | [6] |
| 2 | 3-Bromopyridine | Ni(COD)₂/SIPr | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | 91 | [7][8] |
| 3 | 4-Chloropyridine | NiBr₂(bpy) | MPMN | DMAc | 80 | 82 | [6] |
| 4 | 2-Bromo-5-fluoropyridine | NiCl₂/dppf | Zn(CN)₂ | MeCN | 80 | 88 | [6] |
| 5 | 6-Chloronicotinonitrile | Ni(COD)₂/JosiPhos | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | 95 | [7][8] |
III. Copper-Catalyzed C-H Cyanation of Pyridines
Direct C-H functionalization represents a more atom-economical approach to cyanation, avoiding the need for pre-functionalized starting materials. Copper catalysis has emerged as a powerful tool for this transformation.
A. Application Notes
Copper-catalyzed C-H cyanation often requires an oxidant to facilitate the reaction.[9][10][11] The regioselectivity of the cyanation can be influenced by the electronic properties of the pyridine substrate and the reaction conditions. This method is particularly attractive for the late-stage functionalization of complex molecules.
B. Experimental Protocol: Copper-Catalyzed C-H Cyanation of Imidazo[1,2-a]pyridine
This protocol is adapted from literature procedures for the C-H cyanation of heterocycles.[9]
Materials:
-
Imidazo[1,2-a]pyridine
-
Trimethylsilyl cyanide (TMSCN)
-
Copper(I) iodide (CuI)
-
Ammonium iodide (NH₄I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Air or Oxygen atmosphere
Procedure:
-
Reaction Setup: To a reaction vial, add imidazo[1,2-a]pyridine (0.5 mmol, 1.0 eq), copper(I) iodide (0.05 mmol, 10 mol%), and ammonium iodide (1.0 mmol, 2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF (2 mL) followed by trimethylsilyl cyanide (1.0 mmol, 2.0 eq).
-
Reaction: Seal the vial and heat the mixture at 100 °C under an air or oxygen atmosphere (balloon) for 12 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
C. Quantitative Data for Copper-Catalyzed C-H Cyanation
| Entry | Substrate | Catalyst | Cyanide Source | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Imidazo[1,2-a]pyridine | CuI | NH₄I/DMF | Air | DMF | 100 | 85 | [9] |
| 2 | Benzothiazole | CuCN | NaCN | Iodine | Dioxane | 110 | 75 | [10][12] |
| 3 | 1-Methylindole | CuCN | NaCN | Iodine | Dioxane | 110 | 92 | [10][12] |
| 4 | 2-Phenylpyridine | CuI | TMSCN | O₂ | DMF | 120 | 78 | [13] |
| 5 | Pyridine N-oxide | Cu(OAc)₂ | TMSCN | Air | Toluene | 110 | 65 | [9] |
IV. Transition-Metal-Free Cyanation of Pyridines
Transition-metal-free methods offer advantages in terms of cost, toxicity, and ease of product purification by avoiding residual metal contamination.
A. Application Notes
These methods often involve the activation of the pyridine ring towards nucleophilic attack by a cyanide source.[14] One approach involves the in-situ generation of a dihydropyridine intermediate, which then reacts with an electrophilic cyanide reagent.[15][16] Electrochemical methods also provide a metal-free route to cyanated pyridines.[17][18]
B. Experimental Protocol: C3-Selective Cyanation of Pyridine via Dihydropyridine Intermediate
This protocol is based on the work of Wang and coworkers.[15][16]
Materials:
-
Pyridine
-
Triflic anhydride (Tf₂O)
-
Trimethylsilyl cyanide (TMSCN)
-
N-Methylmorpholine (NMM)
-
Anhydrous Chloroform (CHCl₃)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Activation: To a solution of pyridine (1.0 mmol, 1.0 eq) in anhydrous chloroform (10 mL) under an argon atmosphere at room temperature, add triflic anhydride (1.2 mmol, 1.2 eq) dropwise. Stir the resulting solution for 1 hour.
-
Cyanation: Add trimethylsilyl cyanide (5.0 mmol, 5.0 eq) to the reaction mixture. Seal the reaction vessel and stir at 60 °C for 3 hours.
-
Elimination: Cool the reaction to room temperature and add N-methylmorpholine (1.3 mmol, 1.3 eq). Reseal the vessel and stir at 60 °C for an additional 17 hours.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
C. Quantitative Data for Transition-Metal-Free Cyanation
| Entry | Substrate | Method | Cyanide Source | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pyridine | Dihydropyridine intermediate | TMSCN | Tf₂O, NMM | CHCl₃ | 60 | 75 | [15][16] |
| 2 | 4-Phenylpyridine | Dihydropyridine intermediate | TMSCN | Tf₂O, NMM | CHCl₃ | 60 | 82 | [15][16] |
| 3 | N-Boc-piperidine | Electrochemical (decarboxylative) | 4-Cyanopyridine | K₂CO₃, TBABF₄ | MeCN | RT | 78 | [17][18] |
| 4 | 9-Benzylpurine | C-H Activation | TMSCN | Tf₂O, NMM | CHCl₃ | 60 | 88 | [14] |
| 5 | Chalcone, Malononitrile | Multicomponent | Malononitrile | Animal Bone Meal | Ethanol | Reflux | 92 | [19] |
V. Visualizations
A. Experimental Workflow
Caption: General experimental workflow for the cyanation of substituted pyridines.
B. Signaling Pathway: Palladium-Catalyzed Cyanation (Simplified)
Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 7. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed cyanation of heterocycle carbon-hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cu-Catalyzed alkylation–cyanation type difunctionalization of styrenes with aliphatic aldehydes and TMSCN via decarbonylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Direct Regioselective C-H Cyanation of Purines | MDPI [mdpi.com]
- 15. ãXiaochen WangãC3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity-å ç´ ææºåå¦å ¨å½éç¹å®éªå®¤ [en-skleoc.nankai.edu.cn]
- 16. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Application Note: HPLC Purity Analysis of 3-Methylisonicotinonitrile
Introduction
3-Methylisonicotinonitrile, also known as 4-cyano-3-methylpyridine, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique renowned for its high resolution, sensitivity, and specificity, making it the premier method for purity determination and impurity profiling.[1] This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative purity analysis of this compound. The method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products.
Chromatographic Conditions
A general-purpose RP-HPLC method was developed based on common analytical procedures for pyridine derivatives.[2][3][4] A C18 column is recommended due to its versatility in separating aromatic compounds.[1] The mobile phase consists of a buffered aqueous solution and an organic modifier to ensure good peak shape and resolution.
The chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| HPLC System | Standard HPLC system with a pump, autosampler, column oven, and UV/PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Mobile Phase B (60:40 v/v) |
| Run Time | 15 minutes |
Illustrative Results
Under the specified conditions, a sharp, symmetrical peak for this compound is expected. The purity is calculated using the area percent method. The following table presents hypothetical data for a typical analysis.
| Component | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 3.45 | 15.6 | 0.08 |
| This compound | 6.82 | 19450.2 | 99.85 |
| Impurity 2 | 9.12 | 13.5 | 0.07 |
| Total | 19479.3 | 100.00 |
Detailed Experimental Protocol
Equipment and Reagents
-
Equipment:
-
Analytical Balance (4-decimal place)
-
HPLC system with UV/PDA detector
-
pH Meter
-
Sonicator
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringes and 0.45 µm syringe filters (e.g., PVDF or Nylon)
-
-
Reagents:
-
This compound Reference Standard (known purity)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade)
-
Orthophosphoric Acid (H₃PO₄, AR Grade)
-
Water (HPLC Grade or Milli-Q)
-
Preparation of Solutions
-
2.1 Mobile Phase A (Aqueous Buffer):
-
Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.
-
-
2.2 Diluent Preparation:
-
Prepare the diluent by mixing Mobile Phase A and Acetonitrile in a 60:40 ratio.
-
-
2.3 Standard Solution Preparation (approx. 0.2 mg/mL):
-
Accurately weigh about 20 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
2.4 Sample Solution Preparation (approx. 0.2 mg/mL):
-
Accurately weigh about 20 mg of the this compound sample into a 100 mL volumetric flask.[1]
-
Follow steps 2.3.2 through 2.3.5 for the sample preparation.
-
HPLC System Setup and Procedure
-
Set up the HPLC system according to the chromatographic conditions listed in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the baseline is free from interfering peaks.
-
Inject the Standard solution five times to check for system suitability.
-
Inject the Sample solution in duplicate.
-
After the analysis is complete, flush the column with a high-organic mixture (e.g., 80:20 Acetonitrile:Water) for 30 minutes before storing.
System Suitability
The system is deemed suitable for analysis if the following criteria are met for the five replicate injections of the Standard solution:
-
Tailing Factor (Asymmetry): Not more than 1.5.
-
Theoretical Plates (N): Not less than 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
Calculation
The purity of this compound is calculated based on the area percentage of all peaks in the chromatogram.[1]
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow Diagram
The following diagram illustrates the complete workflow for the HPLC purity analysis of this compound.
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methylpyridine | SIELC Technologies [sielc.com]
Application Notes and Protocols for NMR Characterization of 3-Methylisonicotinonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 3-Methylisonicotinonitrile and its derivatives. This document includes tabulated NMR data, detailed experimental protocols, and visual workflows to facilitate the structural elucidation and analysis of this important class of compounds.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural characterization of such molecules. This guide provides expected ¹H and ¹³C NMR chemical shift ranges for this compound and its derivatives, along with standardized protocols for sample preparation and data acquisition.
NMR Data Presentation
Due to the limited availability of direct experimental NMR data for this compound in publicly accessible databases, the following tables present a combination of estimated values based on data from structurally similar compounds, including lutidines and other substituted pyridines, and general knowledge of substituent effects in NMR spectroscopy. These values serve as a guide for spectral interpretation.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 8.5 - 8.7 | s | - |
| H-5 | 7.2 - 7.4 | d | 5.0 - 6.0 |
| H-6 | 8.5 - 8.7 | d | 5.0 - 6.0 |
| -CH₃ | 2.4 - 2.6 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Carbon | Chemical Shift (ppm) |
| C-2 | 150 - 153 |
| C-3 | 135 - 138 |
| C-4 | 120 - 123 |
| C-5 | 123 - 126 |
| C-6 | 148 - 151 |
| -CN | 116 - 119 |
| -CH₃ | 18 - 21 |
Table 3: Predicted ¹H NMR Chemical Shifts (δ) for Representative Derivatives of this compound in CDCl₃
| Derivative | Proton | Chemical Shift (ppm) | Multiplicity |
| 3-Methylisonicotinic acid | H-2 | 8.6 - 8.8 | s |
| H-5 | 7.3 - 7.5 | d | |
| H-6 | 8.6 - 8.8 | d | |
| -CH₃ | 2.5 - 2.7 | s | |
| -COOH | 10.0 - 12.0 | br s | |
| (3-Methylpyridin-4-yl)methanamine | H-2 | 8.4 - 8.6 | s |
| H-5 | 7.1 - 7.3 | d | |
| H-6 | 8.4 - 8.6 | d | |
| -CH₂NH₂ | 3.8 - 4.0 | s | |
| -CH₃ | 2.3 - 2.5 | s | |
| -NH₂ | 1.5 - 2.5 | br s |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other solvents such as DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonicate the sample for a few minutes.
-
Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Transfer: Carefully transfer the clear solution into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Parameter Setup:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: Set an acquisition time of at least 2-3 seconds.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument Setup: Follow the same initial setup, tuning, shimming, and locking procedures as for ¹H NMR.
-
Parameter Setup:
-
Pulse Program: Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-250 ppm, centered around 100-125 ppm.
-
Acquisition Time: Set an acquisition time of 1-2 seconds.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds.
-
Number of Scans: A larger number of scans (typically several hundred to thousands) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition: Acquire the FID.
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.
-
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methylisonicotinonitrile
Welcome to the technical support center for the synthesis of 3-Methylisonicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and industrially relevant synthetic routes for this compound are the vapor-phase ammoxidation of 3-picoline and the Sandmeyer reaction starting from 3-amino-4-methylpyridine.
Q2: Which synthetic route generally provides a higher yield?
A2: The vapor-phase ammoxidation of 3-picoline is often favored for large-scale industrial production due to its continuous nature and potentially high throughput. Yields for this process can be excellent, often exceeding 90%, under optimized conditions. The Sandmeyer reaction is a versatile laboratory-scale method, with yields that can vary significantly based on the specific conditions and the stability of the intermediate diazonium salt.
Q3: What are the key factors influencing the yield in the ammoxidation of 3-picoline?
A3: The primary factors influencing the yield of this compound via ammoxidation are the catalyst composition and state, reaction temperature, molar ratios of reactants (3-picoline, ammonia, and oxygen), and contact time. Catalyst deactivation through sintering or coking can also significantly impact the yield over time.
Q4: What are the common challenges encountered in the Sandmeyer reaction for this synthesis?
A4: The main challenges in the Sandmeyer cyanation of 3-amino-4-methylpyridine include the stability of the diazonium salt intermediate, which can be prone to decomposition, leading to the formation of undesired byproducts such as phenols and deamination products.[1] Precise temperature control during diazotization is crucial. The presence of electron-withdrawing groups on the pyridine ring can also affect the reactivity and stability of the diazonium salt.
Troubleshooting Guides
Route 1: Ammoxidation of 3-Picoline
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting/Optimization Strategy |
| Suboptimal Reaction Temperature | The optimal temperature for the ammoxidation of 3-picoline is typically in the range of 350-450°C. Temperatures that are too low will result in low conversion rates, while excessively high temperatures can lead to the formation of byproducts such as carbon oxides and pyridine. A systematic study of the temperature profile is recommended to find the optimal point for your specific catalyst and reactor setup. |
| Incorrect Molar Ratios of Reactants | The molar ratios of 3-picoline, ammonia, and oxygen are critical. An excess of ammonia is generally used to suppress the formation of oxidation byproducts. The oxygen-to-picoline ratio needs to be carefully controlled to ensure complete conversion without promoting over-oxidation. A recommended starting point is a molar ratio of 3-picoline:ammonia:air of approximately 1:3:15. |
| Catalyst Deactivation | Vanadium-based catalysts can deactivate over time due to coking or sintering at high temperatures. If a decline in yield is observed over several runs, catalyst regeneration may be necessary. This can often be achieved by controlled oxidation in a stream of air at elevated temperatures to burn off carbonaceous deposits. |
| Poor Catalyst Performance | The choice of catalyst and support is crucial. A common catalyst system is a mixture of vanadium and molybdenum oxides on a silica support (e.g., V2O5-MoO3/SiO2). Ensure the catalyst is prepared and activated according to established procedures to maximize its surface area and activity. |
Issue 2: Formation of Significant Byproducts
| Potential Byproduct | Identification and Mitigation |
| Pyridine-3-carbaldehyde | This is a common byproduct of the partial oxidation of 3-picoline. Its formation can be minimized by ensuring a sufficient excess of ammonia in the feed, which favors the formation of the nitrile. |
| 3-Methylisonicotinic Acid | Hydrolysis of the nitrile product can occur if there is residual moisture in the reactor or during the workup. Ensuring the use of dry reactants and a well-maintained reactor can reduce its formation. |
| Carbon Oxides (CO, CO2) | These are products of complete oxidation and indicate that the reaction temperature is too high or the oxygen concentration is excessive. Reducing the temperature and optimizing the oxygen-to-picoline ratio can mitigate their formation. |
Route 2: Sandmeyer Reaction of 3-Amino-4-methylpyridine
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting/Optimization Strategy |
| Decomposition of Diazonium Salt | The 3-amino-4-methylpyridine diazonium salt can be unstable, especially at elevated temperatures.[2] It is critical to maintain a low temperature (typically 0-5°C) during the diazotization step (reaction with nitrous acid). The diazonium salt should be used immediately after its formation. The stability of diazonium salts can be influenced by the counter-ion and the substituents on the aromatic ring.[3][4] |
| Incomplete Diazotization | Ensure the complete dissolution of 3-amino-4-methylpyridine in the acidic medium before the addition of sodium nitrite. The slow, dropwise addition of the sodium nitrite solution is crucial to control the reaction exotherm and prevent localized overheating. |
| Suboptimal Cyanation Conditions | The reaction of the diazonium salt with the cyanide source (e.g., cuprous cyanide) should be carefully controlled. The temperature of the cyanation step may need to be optimized. In some cases, gentle warming may be required to drive the reaction to completion, but this must be balanced against the stability of the diazonium salt. |
| Presence of Water in Non-Aqueous Reactions | If performing the Sandmeyer reaction under non-aqueous conditions (e.g., using an alkyl nitrite), the presence of water can lead to the formation of phenolic byproducts. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Formation of Impurities
| Potential Impurity | Identification and Mitigation |
| 3-Hydroxy-4-methylpyridine (Cresol derivative) | This phenol is a common byproduct resulting from the reaction of the diazonium salt with water.[1] Maintaining a low temperature and minimizing the amount of water present, especially in non-aqueous Sandmeyer reactions, can reduce its formation. |
| 4-Methylpyridine (Deamination Product) | This byproduct is formed by the reductive cleavage of the diazonium group. The choice of reducing agent and reaction conditions can influence its formation. |
| Azo Dyes (Colored Impurities) | The diazonium salt can couple with unreacted 3-amino-4-methylpyridine or other aromatic species to form colored azo compounds. This is more likely if the pH is not sufficiently acidic during diazotization. Ensure a strongly acidic environment to suppress this side reaction. |
Experimental Protocols
Protocol 1: Ammoxidation of 3-Picoline
Catalyst: V2O5-MoO3 supported on SiO2
Reactants:
-
3-Picoline
-
Anhydrous Ammonia
-
Air (as the oxygen source)
Procedure:
-
Catalyst Loading: The V2O5-MoO3/SiO2 catalyst is packed into a fixed-bed reactor.
-
Preheating: The reactor is heated to the desired reaction temperature, typically between 350°C and 450°C.
-
Reactant Feed: A gaseous mixture of 3-picoline, ammonia, and air is continuously fed into the reactor. A typical molar ratio is 1:3:15 (3-picoline:ammonia:air).
-
Reaction: The ammoxidation reaction occurs as the gas mixture passes over the catalyst bed.
-
Product Collection: The reactor effluent, containing this compound, unreacted starting materials, and byproducts, is passed through a condenser to liquefy the product.
-
Purification: The crude product is then purified by distillation or recrystallization.
| Parameter | Typical Range | Effect on Yield |
| Temperature | 350 - 450 °C | Lower temperatures lead to incomplete conversion, while higher temperatures promote byproduct formation. |
| 3-Picoline:NH3 Molar Ratio | 1:2 - 1:5 | Higher ammonia concentration favors nitrile formation over oxidation to aldehydes or acids. |
| Contact Time | 0.5 - 5 seconds | Shorter contact times may result in incomplete conversion, while longer times can lead to byproduct formation. |
Protocol 2: Sandmeyer Reaction of 3-Amino-4-methylpyridine
Reactants:
-
3-Amino-4-methylpyridine
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite
-
Cuprous Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
Procedure:
-
Diazotization:
-
Dissolve 3-amino-4-methylpyridine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C. Stir for an additional 30 minutes at this temperature.
-
-
Cyanation:
-
In a separate flask, prepare a solution of cuprous cyanide and sodium cyanide in water.
-
Add the cold diazonium salt solution slowly to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
| Parameter | Typical Condition | Effect on Yield |
| Diazotization Temperature | 0 - 5 °C | Higher temperatures lead to rapid decomposition of the diazonium salt. |
| pH | Strongly Acidic | Insufficient acidity can lead to the formation of diazoamino compounds and azo dyes. |
| Cyanide Source | CuCN/NaCN | Cuprous cyanide is the classic reagent for the Sandmeyer cyanation. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Ammoxidation of 3-Picoline | Sandmeyer Reaction |
| Starting Material | 3-Picoline | 3-Amino-4-methylpyridine |
| Typical Yield | >90% (optimized) | 50-80% |
| Scale | Industrial | Laboratory |
| Key Advantages | Continuous process, high throughput, high atom economy | Versatility, applicable to a wide range of substituted pyridines |
| Key Disadvantages | Requires specialized high-temperature/pressure equipment, catalyst development | Use of toxic cyanides, stability of diazonium intermediate can be an issue |
Visualizations
References
Technical Support Center: 3-Methylisonicotinonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Methylisonicotinonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common industrial method of vapor-phase ammoxidation of 3-picoline.
Question: My reaction yield is lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. A primary cause is the over-oxidation of the starting material, 3-picoline, which leads to the formation of carbon monoxide (CO) and carbon dioxide (CO2) instead of the desired product. Another significant factor can be the formation of unwanted byproducts such as pyridine and nicotinamide.
To improve your yield, consider the following troubleshooting steps:
-
Optimize Reaction Temperature: High temperatures can favor over-oxidation. Carefully control the temperature of your reactor to find the optimal balance between reaction rate and selectivity.
-
Adjust Feed Ratios: The molar ratio of reactants (3-picoline, ammonia, and air/oxygen) is critical. An excess of oxygen can increase the likelihood of complete combustion. Experiment with different ratios to minimize byproduct formation.
-
Catalyst Deactivation: The catalyst can lose activity over time. Ensure your catalyst is fresh and properly activated. If you suspect deactivation, consider regenerating or replacing the catalyst.
-
Incomplete Conversion: Unreacted 3-picoline in your product stream indicates incomplete conversion. This could be due to a low reaction temperature, insufficient residence time in the reactor, or a deactivated catalyst.
Question: I am observing an unknown peak in my GC-MS/HPLC analysis. How can I identify it?
Answer:
Identifying unknown peaks is a common challenge in chemical synthesis. Based on the known side reactions in 3-picoline ammoxidation, the unknown peak is likely one of the following byproducts:
-
Pyridine: Formed through the demethylation of 3-picoline.
-
Nicotinamide: Results from the partial hydrolysis of the nitrile group of this compound.
-
Nicotinic Acid: Can be formed from the hydrolysis of either this compound or nicotinamide.
-
Unreacted 3-picoline: If the conversion is not complete.
To identify the unknown peak, you can:
-
Analyze Certified Reference Materials: Inject commercially available standards of the suspected byproducts into your GC-MS or HPLC system to compare retention times and mass spectra (for GC-MS) or UV spectra (for HPLC).
-
Mass Spectrometry Analysis: For GC-MS, analyze the mass spectrum of the unknown peak. The fragmentation pattern can provide a definitive identification by comparing it to spectral libraries (e.g., NIST).
-
Spiking: Add a small amount of a suspected byproduct standard to your sample and re-analyze. If the peak area of the unknown peak increases, you have likely identified it.
Question: How can I minimize the formation of pyridine as a byproduct?
Answer:
Pyridine formation is often a result of the demethylation of 3-picoline at high temperatures. To minimize its formation:
-
Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of demethylation. However, this may also decrease the overall reaction rate, so a careful balance is required.
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. Some catalysts are more prone to causing side reactions than others. Research and select a catalyst known for high selectivity towards nitrile formation.
-
Purity of Starting Material: Ensure the 3-picoline starting material is of high purity and does not already contain significant amounts of pyridine. The synthesis of 3-picoline itself can produce pyridine as a byproduct[1].
Question: What is the likely cause of nicotinamide impurity and how can it be controlled?
Answer:
Nicotinamide is formed by the hydration of the nitrile group in this compound. This can occur if there is residual water in the reaction system or during the work-up and purification steps. To control its formation:
-
Ensure Anhydrous Conditions: Use dry reactants and carrier gases to minimize the presence of water in the reactor.
-
Control Work-up Conditions: During product isolation and purification, avoid prolonged exposure to aqueous or acidic/basic conditions that can promote hydrolysis of the nitrile.
-
Purification: If nicotinamide is present, it can often be separated from this compound through techniques like fractional distillation or chromatography, taking advantage of differences in their physical properties.
Frequently Asked Questions (FAQs)
What is the most common industrial method for synthesizing this compound?
The most prevalent industrial method for the synthesis of this compound (also known as 3-cyanopyridine) is the vapor-phase ammoxidation of 3-picoline (3-methylpyridine)[1][2][3]. This process involves reacting 3-picoline with ammonia and air (as the oxygen source) at elevated temperatures over a solid catalyst[1][2].
What are the most common byproducts in this compound synthesis?
The most frequently encountered byproducts in the ammoxidation of 3-picoline include:
-
Carbon Oxides (CO and CO₂): These are products of complete oxidation of the organic starting material and are a common issue in ammoxidation reactions.
-
Pyridine: This can be present as an impurity in the 3-picoline feedstock or can be formed by the demethylation of 3-picoline during the reaction[1].
-
Nicotinamide: Formed by the partial hydrolysis of the nitrile group of the product.
-
Unreacted 3-Picoline: Incomplete conversion will result in the presence of the starting material in the product mixture.
Is there a typical range for the percentage of these byproducts?
Precise quantitative data for byproducts in the ammoxidation of 3-picoline is not extensively published in open literature and can be highly dependent on the specific process conditions and catalyst used. However, data from a similar process, the ammoxidation of 2-picoline, can provide an estimate of the potential byproduct levels.
| Byproduct | Typical Yield on Conversion (%) |
| Pyridine | 8.3 |
| Picolinamide | 1.1 |
| (Data from a patent for the ammoxidation of 2-picoline and may not be directly representative of 3-picoline ammoxidation) |
What analytical techniques are used to determine the purity of this compound?
The primary analytical techniques for assessing the purity of this compound and quantifying byproducts are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating and quantifying non-volatile or thermally sensitive compounds. It is particularly useful for analyzing nicotinamide and nicotinic acid.
Experimental Protocols
While specific industrial protocols are proprietary, the following provides a general outline for the key experiments involved in the synthesis and analysis of this compound.
Vapor-Phase Ammoxidation of 3-Picoline (General Laboratory Scale)
This protocol is a generalized procedure and requires optimization for specific equipment and catalysts.
-
Catalyst Packing: A fixed-bed reactor is packed with a suitable ammoxidation catalyst (e.g., a mixed metal oxide catalyst).
-
Reactant Feed: A gaseous mixture of 3-picoline, ammonia, and air is continuously fed into the reactor. The molar ratios of the reactants must be carefully controlled.
-
Reaction Conditions: The reactor is heated to a temperature typically in the range of 300-450°C. The reaction is carried out at or near atmospheric pressure.
-
Product Collection: The gaseous effluent from the reactor, containing this compound, byproducts, and unreacted starting materials, is cooled to condense the liquid products.
-
Purification: The crude product is then purified, typically by distillation, to isolate the this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Common byproduct formation pathways.
References
Technical Support Center: 3-Methyl-4-Cyanopyridine Recrystallization
This guide provides researchers, scientists, and drug development professionals with technical support for selecting an appropriate solvent and performing the recrystallization of 3-methyl-4-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the ideal characteristic of a recrystallization solvent for 3-methyl-4-cyanopyridine?
A1: The ideal solvent is one in which 3-methyl-4-cyanopyridine has high solubility at elevated temperatures but low solubility at room temperature or below. This differential solubility is crucial for maximizing crystal yield upon cooling. The solvent's boiling point should also be lower than the melting point of the compound to prevent it from melting in the hot solvent ("oiling out").
Q2: Which solvents are good starting points for the recrystallization of 3-methyl-4-cyanopyridine?
A2: Based on its known solubility profile, good starting solvents to test include ethanol, methanol, acetone, and toluene.[1][2] Water is generally not a good primary solvent as the compound is only slightly soluble.[1] However, solvent systems, such as methanol/water or acetone/water, can be effective.[3]
Q3: What are the known physical properties of 3-methyl-4-cyanopyridine?
A3: 3-methyl-4-cyanopyridine is typically a white to pale yellow crystalline powder.[1] There is some variability in the reported melting point, with ranges cited as 41-44°C, 44-48°C, and 118-122°C.[1][4] This discrepancy highlights the importance of purifying the material and obtaining an accurate melting point for characterization. It is slightly soluble in water but demonstrates good solubility in organic solvents like ethanol, acetone, chloroform, and methanol.[1]
Solvent Selection Guide
The choice of solvent is critical for successful recrystallization. The following table summarizes the qualitative solubility of 3-methyl-4-cyanopyridine in common laboratory solvents. "Hot" refers to the solvent at or near its boiling point, while "Cold" refers to room temperature or below (e.g., in an ice bath).
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability & Notes |
| Water | Low | Very Low | Poor choice as a single solvent due to low solubility.[1] Can be used as an anti-solvent in a mixed solvent system (e.g., with methanol or acetone).[3] |
| Methanol | High | Moderate-Low | Good candidate.[4] Cooling in an ice bath is recommended to maximize yield. |
| Ethanol | High | Moderate-Low | Good candidate.[1][5] Similar properties to methanol. |
| Acetone | High | Moderate | Good candidate.[1] Its high volatility requires careful handling during heating. |
| Toluene | High | Low | Excellent candidate, particularly for pyridine-containing compounds.[2] Higher boiling point requires attention to temperature control. |
| Ethyl Acetate / Heptane | High (in Ethyl Acetate) | Low (in Heptane) | A mixed solvent system to investigate. Dissolve in hot ethyl acetate and add heptane as the anti-solvent until turbidity appears, then allow to cool.[3] |
| Dichloromethane (DCM) | Very High | High | Generally a poor choice for recrystallization due to high solubility even at cold temperatures, leading to low recovery.[5] |
| Chloroform | Very High | High | Poor choice for the same reasons as DCM.[1] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol is suitable for solvents like methanol, ethanol, or toluene.
-
Dissolution: Place the crude 3-methyl-4-cyanopyridine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the solvent until the solid is completely dissolved at the boiling point.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Mixed Solvent Recrystallization (e.g., Methanol/Water)
-
Dissolution: Dissolve the crude 3-methyl-4-cyanopyridine in the minimum amount of hot methanol (the "good" solvent) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add water (the "poor" or "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1. Wash the crystals with a pre-chilled mixture of the two solvents in the appropriate ratio.
Visualization of Workflows
Caption: General workflow for the recrystallization of 3-methyl-4-cyanopyridine.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. 3-Methyl-4-cyanopyridine Supplier & Manufacturer in China | Chemical Properties, Uses & Safety Data [pipzine-chem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. 3-Cyano-4-methylpyridine CAS#: 5444-01-9 [m.chemicalbook.com]
- 5. 3-Cyano-4-methylpyridine Manufacturer & Supplier in China | CAS 3731-52-0 | High Purity Chemical | Specifications, Uses, Safety Data [pipzine-chem.com]
Preventing catalyst poisoning in 3-Methylisonicotinonitrile synthesis
Welcome to the Technical Support Center for the synthesis of 3-Methylisonicotinonitrile (3-Cyanopyridine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflow. The primary method for synthesizing this compound is the vapor-phase ammoxidation of 3-picoline, a process highly dependent on catalyst performance. Catalyst poisoning and deactivation are critical challenges that can significantly impact yield and process efficiency. This guide provides in-depth information on preventing and addressing these issues.
Troubleshooting Guides & FAQs
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: We are observing a gradual decrease in the conversion of 3-picoline over time. What are the likely causes and how can we mitigate this?
A1: A gradual decline in 3-picoline conversion is a classic sign of catalyst deactivation. The most common causes in vapor-phase ammoxidation are coke formation and thermal sintering.
-
Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This is often caused by suboptimal reaction temperatures or reactant ratios. To mitigate this, ensure precise temperature control and optimize the feed ratios of ammonia and oxygen to 3-picoline.
-
Thermal Sintering: High reaction temperatures (>500°C) can cause the small catalyst crystallites to agglomerate, leading to a loss of active surface area.[1] This is often accelerated by the presence of water vapor.[1] Maintaining the reaction temperature within the recommended range for your specific catalyst is crucial. If sintering has occurred, catalyst regeneration may not be fully effective, and replacement might be necessary.
Q2: Our selectivity towards this compound is decreasing, with an increase in byproducts like carbon oxides. What could be the issue?
A2: A drop in selectivity with a concurrent rise in complete oxidation products (COx) often points to changes in the catalyst's active sites or operational parameters.
-
Changes in Vanadium Oxidation State: For vanadia-based catalysts (e.g., V₂O₅/TiO₂), the oxidation state of vanadium is critical for selectivity. An imbalance in the redox cycle can favor complete oxidation over nitrilation. The V⁵⁺/V⁴⁺ transformation is considered more favorable for selective ammoxidation than the V⁵⁺/V³⁺ transformation.[2]
-
Feed Impurities: Impurities in the 3-picoline, ammonia, or air feed can act as catalyst poisons, altering selectivity. Sulfur compounds are known to be potent poisons for many metal oxide catalysts.[1] It is essential to use high-purity reactants.
-
Hot Spots in the Reactor: Poor heat transfer in a fixed-bed reactor can lead to localized "hot spots" with excessively high temperatures. These hot spots can accelerate sintering and favor undesired side reactions. Ensuring uniform flow distribution and effective temperature control is critical.
Q3: We have identified sulfur compounds in our 3-picoline feed. How will this affect our V₂O₅-based catalyst and what can we do?
A3: Sulfur compounds are a common and potent poison for many ammoxidation catalysts. They can lead to a significant loss of activity.
-
Mechanism of Poisoning: Sulfur compounds can strongly adsorb onto the active sites of the catalyst, blocking them from the reactants. For vanadia-based catalysts, sulfur can also lead to the formation of stable sulfates on the catalyst surface, which are catalytically inactive.
-
Preventative Measures: The most effective strategy is to remove sulfur compounds from the feed before they enter the reactor. This can be achieved through various purification techniques, such as adsorption or hydrodesulfurization of the feedstock.
-
Regeneration: If the catalyst has been poisoned by sulfur, a specific regeneration procedure may be required. This can involve controlled oxidation to burn off adsorbed sulfur species, followed by a reduction step. However, severe sulfation might be irreversible.
Q4: After a period of operation, we are observing an increased pressure drop across our fixed-bed reactor. What is the cause and how can it be resolved?
A4: An increasing pressure drop is typically due to physical obstruction of the catalyst bed.
-
Coke and Tar Formation: Severe coking can lead to the formation of larger carbonaceous particles that block the void spaces between catalyst pellets.
-
Catalyst Attrition: Mechanical stress and high gas flow rates can cause the catalyst pellets to break down into smaller particles (fines), which can then clog the reactor bed.
-
Resolution: If the pressure drop is significant, the reactor may need to be shut down for catalyst regeneration or replacement. During regeneration, the coke can be burned off. If catalyst attrition is the issue, the fines will need to be screened out, and the operating conditions may need to be adjusted to prevent recurrence.
Data Presentation
Table 1: Common Catalyst Systems for 3-Picoline Ammoxidation and Their Typical Operating Conditions
| Catalyst Composition | Support | Typical Temperature Range (°C) | Key Promoters |
| V₂O₅ | TiO₂ (Anatase) | 350 - 450 | MoO₃, WO₃ |
| V₂O₅ | Al₂O₃ | 380 - 480 | MoO₃ |
| V₂O₅-MoO₃ | γ-Al₂O₃ | 360 - 460 | - |
| V₂O₅-Sb₂O₅ | TiO₂-SiO₂ | 380 - 420 | - |
Table 2: Influence of Key Parameters on Catalyst Performance in 3-Picoline Ammoxidation
| Parameter | Effect on Conversion | Effect on Selectivity to this compound | Potential Issues at Non-Optimal Levels |
| Temperature | Increases with temperature | Optimal range exists; decreases at very high temperatures | Sintering, increased COx production at high temperatures |
| NH₃:3-picoline ratio | Increases with higher ratio | Generally improves | Unreacted ammonia can be an issue downstream |
| O₂:3-picoline ratio | Increases with higher ratio | Can decrease at very high ratios due to over-oxidation | Increased risk of flammability and COx formation |
| Water Vapor | Can promote catalyst sintering | Can affect surface acidity and selectivity | Accelerates thermal degradation of the catalyst[1] |
Experimental Protocols
Protocol 1: General Procedure for Oxidative Regeneration of a Coked V₂O₅-MoO₃/Al₂O₃ Catalyst
Objective: To remove carbonaceous deposits (coke) from a deactivated catalyst and restore its activity.
Materials:
-
Deactivated (coked) catalyst
-
Fixed-bed reactor system with temperature and gas flow control
-
Source of nitrogen (N₂) and air (or a mixture of O₂ and N₂)
Procedure:
-
Purge the Reactor: With the reactor at the typical reaction temperature, stop the feed of 3-picoline and ammonia. Purge the reactor with an inert gas, such as nitrogen, for at least 30 minutes to remove any residual hydrocarbons and ammonia.
-
Cooling (Optional but Recommended): Cool the reactor under a continuous nitrogen flow to a lower temperature, typically between 300-350°C, to better control the initial phase of coke combustion.
-
Initiate Oxidation: Gradually introduce a stream of air or a diluted oxygen/nitrogen mixture (e.g., 2-5% O₂) into the reactor. It is critical to introduce oxygen slowly to avoid a rapid temperature rise (exotherm) from the combustion of the coke, which could damage the catalyst through sintering.
-
Controlled Temperature Ramp: Monitor the temperature of the catalyst bed closely. Slowly increase the temperature in a controlled manner, for example, at a rate of 1-2°C per minute, up to a final regeneration temperature, typically between 450-550°C. The exact temperature will depend on the specific catalyst formulation and the nature of the coke.
-
Hold at Regeneration Temperature: Maintain the catalyst at the final regeneration temperature in the oxidizing atmosphere until the coke combustion is complete. This can be monitored by analyzing the reactor outlet gas for CO₂. The regeneration is considered complete when the CO₂ concentration returns to baseline levels. This step can take several hours.
-
Cool Down and Re-introduction of Reactants: Once regeneration is complete, switch the gas feed back to nitrogen and cool the reactor down to the desired reaction temperature. The reactant feed can then be slowly re-introduced to resume the synthesis.
Mandatory Visualizations
Caption: A troubleshooting flowchart for diagnosing catalyst deactivation issues.
References
Technical Support Center: Improving Selectivity in the Cyanation of 3-Methylpyridine
Welcome to the technical support center for the selective cyanation of 3-methylpyridine (3-picoline). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective cyanation of 3-methylpyridine?
The primary challenge in the cyanation of 3-methylpyridine lies in controlling the regioselectivity. The pyridine ring has multiple reactive positions (C2, C4, and C6), and the methyl group at the C3 position directs the cyanation to different positions depending on the reaction mechanism. Achieving high selectivity for a single isomer is often difficult, leading to product mixtures that require challenging purification. Common side reactions include over-cyanation, polymerization, and tar formation, particularly under harsh reaction conditions.[1]
Q2: What are the principal strategies to control the regioselectivity of 3-methylpyridine cyanation?
There are three main strategies to control the regioselectivity:
-
Cyanation via 3-Methylpyridine N-oxide: Oxidation of the pyridine nitrogen to an N-oxide activates the C2 and C6 positions for nucleophilic attack. This is a highly effective method for achieving C2-cyanation.[2][3]
-
Palladium-Catalyzed Cross-Coupling: This method involves the use of a pre-functionalized 3-methylpyridine, typically a halogenated derivative (e.g., 3-bromo- or 3-chloro-5-methylpyridine). A palladium catalyst is then used to couple the halide with a cyanide source, offering excellent control over the position of cyanation.
-
Direct C-H Cyanation: This is an emerging area that aims to directly replace a C-H bond with a cyano group. Achieving high regioselectivity can be challenging and often requires specific catalysts or directing groups. Recent methods have shown promise for C3-selective cyanation by generating a dihydropyridine intermediate in situ.[4]
Q3: How can I favor C2-cyanation of 3-methylpyridine?
The most reliable method to achieve C2-cyanation is through the N-oxide route. By first oxidizing 3-methylpyridine to 3-methylpyridine N-oxide, the C2 and C6 positions become electronically favorable for nucleophilic attack by a cyanide reagent.[2][3]
Q4: Is it possible to achieve C4 or C6 cyanation?
Directing cyanation to the C4 or C6 positions of 3-methylpyridine is more challenging due to the electronic and steric influences of the methyl group.
-
For C4-cyanation, a multi-step approach involving the introduction of a directing group or the use of specific catalytic systems that favor this position might be necessary.
-
For C6-cyanation, steric hindrance from the adjacent methyl group makes direct functionalization difficult. The N-oxide route can lead to a mixture of C2 and C6 isomers, with the C2 isomer usually being the major product.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Isomers)
Problem: My reaction is producing a mixture of cyanated 3-methylpyridine isomers (e.g., 2-cyano-3-methylpyridine and 4-cyano-3-methylpyridine), and the separation is difficult.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect Strategy for Desired Isomer: | For high C2-selectivity, ensure you are using the 3-methylpyridine N-oxide route. For other specific isomers, a palladium-catalyzed cross-coupling of a pre-halogenated starting material is often the best approach. |
| Reaction Conditions Not Optimized: | Temperature, solvent, and catalyst/reagent choice can significantly impact regioselectivity. A thorough optimization of reaction parameters is recommended. For instance, in some direct cyanation methods, a combination of electronic and steric factors determines the regioselectivity.[4] |
| Steric and Electronic Effects: | The inherent electronic properties of the pyridine ring and the directing effect of the methyl group can lead to mixtures. Consider if modifying the electronic nature of the ring with other substituents could improve selectivity. |
Issue 2: Low Yield of the Desired Cyanated Product
Problem: The overall yield of my desired cyanated 3-methylpyridine is low.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Decomposition of Starting Material or Product: | Pyridine derivatives can be sensitive to harsh reaction conditions. Consider lowering the reaction temperature or using a milder cyanide source. The use of an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and tar formation.[1] |
| Inefficient Catalyst Activity (for Pd-catalyzed reactions): | Ensure the palladium catalyst is active. Catalyst poisoning by the cyanide source can be an issue. Using a less toxic and more stable cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can mitigate this.[5] |
| Incomplete Reaction: | Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction has stalled, a gentle increase in temperature or addition of more catalyst/reagent might be necessary. |
| Side Reactions: | The formation of by-products such as amides (from hydrolysis of the nitrile) or polymers can reduce the yield. Ensure anhydrous conditions if the reaction is moisture-sensitive. |
Issue 3: Formation of Tar and Dark-Colored By-products
Problem: The reaction mixture turns dark, and I am getting a significant amount of tar-like material, making product isolation difficult.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Reaction Temperature is Too High: | High temperatures can lead to polymerization and decomposition of pyridine derivatives. Try running the reaction at a lower temperature. |
| Presence of Oxygen: | Reactions involving pyridine derivatives can be sensitive to air, leading to oxidative polymerization. Conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent the formation of tarry condensates.[1] |
| Inappropriate Solvent: | The choice of solvent can influence side reactions. Ensure the solvent is dry and appropriate for the reaction type. |
Data Presentation
Table 1: Comparison of Common Cyanation Methods for 3-Methylpyridine Derivatives
| Method | Typical Starting Material | Cyanide Source | Catalyst/Reagent | Typical Yield (%) | Selectivity | Key Advantages | Key Disadvantages |
| Via N-Oxide | 3-Methylpyridine N-oxide | Trimethylsilyl cyanide (TMSCN) | Dimethylcarbamoyl chloride | 75% for 2-cyano-3-methylpyridine[6] | High for C2 position | Good yields, reliable C2 selectivity | Requires pre-oxidation step |
| Palladium-Catalyzed Cross-Coupling | 3-Bromo-5-methylpyridine | Zinc Cyanide (Zn(CN)₂) | Pd(dba)₂ / dppf | ~80-95% | Excellent for the position of the halide | High yields, excellent regiocontrol | Requires synthesis of halogenated starting material |
| Direct C-H Cyanation | 3-Methylpyridine | Electrophilic cyanide source | Boron-based catalyst | Moderate to Good | Can be tuned for C3 selectivity | Atom economical | Can be less selective, newer methodology |
Experimental Protocols
Protocol 1: C2-Selective Cyanation of 3-Methylpyridine via its N-Oxide
This protocol is adapted from procedures for the cyanation of substituted pyridine N-oxides.[2][3]
Step 1: Preparation of 3-Methylpyridine N-oxide
-
To a solution of 3-methylpyridine (1.0 eq) in glacial acetic acid, add a 35% aqueous solution of hydrogen peroxide (1.1 eq) dropwise while maintaining the temperature between 70-80 °C.
-
Heat the mixture at 80 °C for 6 hours.
-
Remove the acetic acid by vacuum distillation.
-
Add water to the residue and distill the 3-methylpyridine N-oxide in vacuo.
Step 2: Cyanation of 3-Methylpyridine N-oxide
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 3-methylpyridine N-oxide (1.0 eq) in anhydrous acetonitrile.
-
Add dimethylcarbamoyl chloride (1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Add trimethylsilyl cyanide (TMSCN) (1.5 eq) to the reaction mixture.
-
Heat the reaction at 80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-cyano-3-methylpyridine.
Protocol 2: Palladium-Catalyzed Cyanation of 3-Bromo-5-methylpyridine
This protocol is a general procedure adapted from palladium-catalyzed cyanation of aryl halides.[7]
-
To a reaction vessel, add 3-bromo-5-methylpyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), a palladium precatalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine ligand such as dppf (4 mol%).
-
Evacuate and backfill the vessel with nitrogen or argon.
-
Add a degassed solvent such as DMF or dioxane.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to yield the desired cyanated product.
Mandatory Visualization
Caption: Decision workflow for selecting a cyanation strategy.
Caption: Experimental workflow for C2-cyanation of 3-methylpyridine.
References
- 1. US2991285A - Process of cyanation and nitriles produced thereby - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Site-Selectivity in the Cyanation of 3-Substituted Pyridine 1-Oxides with Trimethylsilanecarbonitrile | CiNii Research [cir.nii.ac.jp]
- 4. C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Methylisonicotinonitrile Reaction Scale-Up
Welcome to the technical support center for the reaction scale-up of 3-Methylisonicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to industrial production. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis method for this compound?
A1: The primary industrial route for the synthesis of this compound is the vapor-phase catalytic ammoxidation of 3,4-lutidine. This process involves reacting 3,4-lutidine with ammonia and an oxygen source, typically air, at elevated temperatures over a solid catalyst.[1]
Q2: What are the typical catalysts used for the ammoxidation of 3,4-lutidine?
A2: Vanadium-based catalysts are commonly employed for the ammoxidation of dialkylpyridines like lutidine.[1] These are often mixed metal oxide catalysts, where vanadium oxide (V₂O₅) is a key component, frequently supported on materials like alumina or silica and promoted with other metal oxides such as molybdenum oxide (MoO₃) or titanium dioxide (TiO₂).
Q3: What are the major challenges when scaling up the ammoxidation of 3,4-lutidine?
A3: Scaling up the ammoxidation of 3,4-lutidine presents several challenges, including:
-
Heat Management: The ammoxidation reaction is highly exothermic, and managing the heat generated is critical to prevent runaway reactions, catalyst sintering, and the formation of unwanted byproducts.[2]
-
Catalyst Deactivation: The high operating temperatures and the presence of reactants and products can lead to catalyst deactivation over time, reducing yield and process efficiency.
-
Byproduct Formation and Purification: The reaction can produce various byproducts, making the purification of this compound to the required purity a significant challenge at a larger scale.
-
Process Control: Maintaining optimal and consistent reaction conditions (temperature, pressure, reactant ratios) in a large-scale reactor is more complex than in a laboratory setting.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Verify the temperature profile across the catalyst bed. Inconsistent heating or "hot spots" can lead to side reactions. Optimize the temperature based on catalyst specifications and experimental data. The ammoxidation of picolines is typically carried out between 280-500°C. |
| Incorrect Reactant Molar Ratios | Review and adjust the feed ratios of 3,4-lutidine, ammonia, and air. An excess or deficiency of any reactant can negatively impact the yield. |
| Catalyst Deactivation | The catalyst may have lost activity due to coking, poisoning, or sintering. Consider regenerating or replacing the catalyst. Investigate the cause of deactivation to prevent recurrence. |
| Insufficient Residence Time | The contact time of the reactants with the catalyst may be too short. Adjust the flow rates of the reactants to increase the residence time within the optimal range for the specific catalyst and reactor configuration. |
Problem 2: Poor Selectivity and High Levels of Impurities
| Potential Cause | Troubleshooting Steps |
| Formation of Nitriloamides | The ammoxidation of dialkylpyridines can lead to the formation of nitriloamides as byproducts.[1] Optimize reaction conditions (e.g., lower temperature, adjust reactant ratios) to minimize their formation. |
| Incomplete Conversion of 3,4-Lutidine | Unreacted 3,4-lutidine will contaminate the product stream. Increase the reaction temperature or residence time to improve conversion. |
| Formation of Carbon Oxides (CO, CO₂) | Over-oxidation of the feedstock can lead to the formation of carbon oxides, reducing the selectivity to the desired nitrile. This can be caused by excessively high temperatures or an oversupply of oxygen. |
| Side Reactions of the Methyl Groups | Since 3,4-lutidine has two methyl groups, side reactions involving the other methyl group can occur. The reactivity of the methyl group at the 4-position is higher than that at the 3-position.[1] Catalyst selection and process optimization are key to maximizing the selectivity for the desired product. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Close Boiling Points of Product and Impurities | If byproducts have boiling points close to that of this compound, simple distillation may not be effective. Consider fractional distillation under vacuum or crystallization techniques. |
| Presence of Tarry Byproducts | High reaction temperatures can lead to the formation of high-molecular-weight, tarry substances that can foul equipment and complicate purification. Optimize the reaction to minimize their formation and consider a pre-purification step to remove them. |
| Residual Catalyst in the Product Stream | Fines from the catalyst bed may be carried over with the product stream. Implement effective filtration or a guard bed to capture these particles. |
Experimental Protocols
General Protocol for Laboratory-Scale Ammoxidation of 3,4-Lutidine:
This protocol is a generalized procedure and should be adapted based on the specific catalyst and equipment used.
-
Catalyst Loading: A fixed-bed reactor is loaded with the ammoxidation catalyst.
-
System Purge: The system is purged with an inert gas (e.g., nitrogen) to remove any residual air and moisture.
-
Heating: The reactor is heated to the desired reaction temperature (e.g., 350-450°C) under a continuous flow of inert gas.
-
Reactant Feed: A gaseous mixture of 3,4-lutidine, ammonia, and air is introduced into the reactor at a controlled molar ratio. The 3,4-lutidine is typically vaporized before being mixed with the other gases.
-
Reaction: The reaction is carried out at a constant temperature and pressure.
-
Product Condensation: The reactor effluent is passed through a series of condensers to cool the gas stream and collect the liquid products and unreacted starting materials.
-
Off-Gas Analysis: The non-condensable gases are typically analyzed by gas chromatography (GC) to determine the concentration of reactants, products, and byproducts.
-
Product Analysis: The collected liquid is analyzed by GC or HPLC to determine the yield and selectivity of this compound.
Visualizations
Caption: Key challenges and troubleshooting areas in the scale-up of this compound synthesis.
Caption: A typical experimental workflow for the laboratory-scale synthesis of this compound.
References
Degradation pathways of 3-Methylisonicotinonitrile under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylisonicotinonitrile. The information focuses on its degradation pathways under acidic conditions, offering insights into potential experimental challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of this compound under acidic conditions?
Under acidic conditions, this compound is expected to undergo a two-step hydrolysis. The primary degradation pathway involves the hydrolysis of the nitrile group to an amide intermediate, 3-methylisonicotinamide, which is then further hydrolyzed to the final carboxylic acid product, 3-methylisonicotinic acid.[1] This is a common reaction for nitriles in the presence of acid and heat.[2]
Q2: What are the primary degradation products I should expect to see in my analysis?
The primary degradation products are 3-methylisonicotinamide and 3-methylisonicotinic acid. Depending on the reaction conditions (e.g., temperature, acid concentration, and reaction time), you may observe the amide as a transient intermediate or a mixture of the starting material, the amide, and the carboxylic acid.
Q3: My experiment shows very slow or no degradation. What could be the issue?
The hydrolysis of nitriles can be slow, especially under mild acidic conditions or at low temperatures.[1] Consider the following troubleshooting steps:
-
Increase Acid Concentration: The reaction is acid-catalyzed. Increasing the concentration of the acid (e.g., from 0.1 M to 1 M HCl) can accelerate the degradation rate.[3][4]
-
Increase Temperature: Heating the reaction mixture is crucial for nitrile hydrolysis. If you are running the experiment at room temperature, try increasing it to 50-80°C.[5]
-
Extend Reaction Time: Ensure the experiment is running for a sufficient duration. It may take several hours to observe significant degradation.
-
Solvent Miscibility: Ensure that this compound is fully dissolved in the acidic aqueous solution. If solubility is an issue, a co-solvent like methanol or acetonitrile may be used, but be mindful that this can alter the reaction kinetics.[3]
Q4: I am seeing more than the two expected degradation products. What could be the cause?
The formation of additional impurities could be due to several factors:
-
Purity of Starting Material: Verify the purity of your this compound starting material.
-
Secondary Degradation: Under harsh conditions (e.g., very high temperatures or highly concentrated acid), secondary degradation of the primary products might occur.
-
Reaction with Co-solvents: If you are using a co-solvent, it might react under the experimental conditions to form byproducts.
Q5: How can I monitor the progress of the degradation reaction?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique for monitoring the reaction. You can develop a method that separates the parent compound, the amide intermediate, and the final carboxylic acid. This allows for the quantification of each component over time. LC-MS/MS can also be used for identification and characterization of the degradation products.[6][7][8]
Quantitative Data Summary
Table 1: Pseudo-First-Order Rate Constants (k) and Activation Energies (Ea) for the Hydrolysis of 4-Cyanopyridine in High-Temperature Water [9]
| Compound | Reaction Step | Temperature (°C) | k (s⁻¹) | Ea (kJ/mol) |
| 4-Cyanopyridine | Nitrile to Amide | 190 | 1.1 x 10⁻⁴ | 40.3 |
| 210 | 1.6 x 10⁻⁴ | |||
| 230 | 2.2 x 10⁻⁴ | |||
| 4-Pyridinecarboxamide | Amide to Carboxylic Acid | 190 | 1.3 x 10⁻⁴ | 32.7 |
| 210 | 1.7 x 10⁻⁴ | |||
| 230 | 2.2 x 10⁻⁴ |
Note: This data is for hydrolysis in high-temperature water without added acid and should be used as an illustrative example.
Experimental Protocols
Protocol 1: Forced Degradation of this compound under Acidic Conditions
This protocol outlines a typical procedure for conducting a forced degradation study to identify the degradation pathway.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition Setup:
-
In a clean vial, add a known volume of the stock solution.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
The final concentration of the drug will be approximately 0.5 mg/mL.
-
-
Incubation:
-
Seal the vial and place it in a water bath or oven maintained at a constant temperature (e.g., 60°C).
-
It is advisable to wrap the vial in aluminum foil to prevent any potential photolytic degradation.
-
-
Time-Point Sampling:
-
Withdraw aliquots from the reaction mixture at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the withdrawn sample by adding an equimolar amount of a suitable base (e.g., 1 M sodium hydroxide) to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
This protocol provides a starting point for developing an HPLC method to separate and quantify this compound, 3-methylisonicotinamide, and 3-methylisonicotinic acid. Method optimization will be required.
-
Chromatographic System: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is recommended.
-
Solvent A: 20 mM phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-18 min: 50% B
-
18-20 min: 50% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where all compounds have reasonable absorbance, for instance, 265 nm. A DAD can be used to scan for the optimal wavelength for each component.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japtronline.com [japtronline.com]
- 8. A study on structural characterization of degradation products of cangrelor using LC/QTOF/MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 3-Methylisonicotinonitrile Derivatives
Welcome to the technical support center for the synthesis and derivatization of 3-Methylisonicotinonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core structure?
A1: The this compound core is typically synthesized through two primary routes:
-
Cyanation of a pre-functionalized pyridine: This is a widely used method that involves the introduction of a cyano group onto a 3-methylpyridine ring. Common starting materials include 4-halo-3-methylpyridines or 3-methyl-4-pyridyl triflates. The cyanation can be achieved using various reagents, with palladium-catalyzed reactions being prevalent for their efficiency and functional group tolerance.
-
Ammoxidation of 3,4-dimethylpyridine: This industrial method involves the reaction of 3,4-dimethylpyridine with ammonia and oxygen at high temperatures over a suitable catalyst. While efficient for large-scale synthesis, it may be less practical for laboratory-scale derivatization.
Q2: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with a 4-halo-3-methylisonicotinonitrile. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings involving pyridinic substrates are a common issue. Key factors to investigate include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. Using bulky, electron-rich phosphine ligands can mitigate this effect.
-
Inefficient Transmetalation: The transfer of the organoboron group to the palladium center can be sluggish. The choice of base and solvent system is critical to facilitate this step.
-
Protodeboronation: The boronic acid can be sensitive to aqueous conditions, leading to its decomposition. Using anhydrous solvents and appropriate bases can minimize this side reaction.
-
Poor Reagent Quality: Ensure all reagents, especially the boronic acid and solvents, are pure and dry.
Q3: My Buchwald-Hartwig amination of a 4-halo-3-methylisonicotinonitrile is not proceeding to completion. What should I troubleshoot?
A3: Incomplete conversion in Buchwald-Hartwig aminations on this scaffold can often be attributed to:
-
Inappropriate Ligand Choice: The selection of the phosphine ligand is crucial. Bulky, electron-rich biarylphosphine ligands are often required for coupling with less reactive aryl chlorides and for reactions involving heteroaryl halides.
-
Base Selection: The choice of base is critical and depends on the solvent and the amine coupling partner.[1] Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[2]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction outcome.[1] Aprotic solvents like toluene, dioxane, or THF are generally preferred.
-
Catalyst Inhibition: Similar to Suzuki couplings, the pyridine nitrogen can inhibit the palladium catalyst.
Q4: What are the most common side reactions to be aware of when working with this compound derivatives?
A4: Besides the common issues with cross-coupling reactions, be mindful of:
-
Homocoupling: Dimerization of the boronic acid in Suzuki-Miyaura reactions or the organozinc reagent in Negishi couplings can occur.
-
Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid.
-
Ring Opening/Decomposition: At very high temperatures or under harsh reaction conditions, the pyridine ring can become susceptible to degradation.
Q5: What are the recommended purification techniques for this compound derivatives?
A5: The choice of purification method depends on the physical properties of the derivative:
-
Column Chromatography: This is the most common method for purifying a wide range of derivatives with varying polarities.
-
Recrystallization: If the product is a solid with suitable solubility properties, recrystallization can be a highly effective method for achieving high purity.
-
Acid-Base Extraction: For derivatives with basic or acidic functional groups, a liquid-liquid extraction with an acidic or basic aqueous solution can be an effective preliminary purification step.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Problem | Possible Cause | Recommended Solution |
| No or low conversion | Inactive catalyst | Use a pre-activated Pd(0) catalyst or ensure in-situ reduction of a Pd(II) precursor. Consider using bulky, electron-rich ligands like SPhos or XPhos to prevent catalyst deactivation by the pyridine nitrogen.[3] |
| Inefficient transmetalation | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] The choice of solvent is also critical; consider using aprotic solvents like 1,4-dioxane, toluene, or a mixture with water.[5] | |
| Protodeboronation of boronic acid | Use anhydrous solvents and reagents. Consider using a boronate ester (e.g., pinacol ester) which is often more stable than the corresponding boronic acid. | |
| Significant homocoupling of boronic acid | Presence of oxygen | Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[5] |
| Inappropriate catalyst choice | Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may reduce homocoupling compared to some Pd(II) precatalysts.[5] | |
| Debromination/Dechlorination of the starting material | Unoptimized reaction conditions | Lower the reaction temperature. Screen different ligands and bases to find milder conditions that favor the cross-coupling pathway. |
Incomplete Buchwald-Hartwig Amination
| Problem | Possible Cause | Recommended Solution |
| Stalled reaction | Ineffective catalyst/ligand system | For challenging couplings, especially with aryl chlorides, use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos).[6] |
| Incorrect base | The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are generally effective. The optimal base can be solvent-dependent.[1][2] | |
| Solvent incompatibility | Toluene, 1,4-dioxane, and THF are commonly used solvents.[7] The choice can impact the solubility of the reagents and the stability of the catalytic species. | |
| Formation of side products | Catalyst decomposition | High temperatures can lead to catalyst decomposition. If possible, screen for more active catalysts that allow for lower reaction temperatures. |
| Reaction with the nitrile group | Avoid overly harsh basic conditions or prolonged reaction times at high temperatures to minimize potential hydrolysis of the nitrile. |
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized conditions for key reactions in the synthesis and derivatization of this compound.
Table 1: Palladium-Catalyzed Cyanation of 4-Halo-3-methylpyridine
| Entry | Halide (X) | Pd Source (mol%) | Ligand (mol%) | Cyanide Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cl | Pd(OAc)₂ (2) | dppf (4) | Zn(CN)₂ | - | DMA | 120 | 12 | 85 |
| 2 | Br | Pd₂(dba)₃ (1.5) | XPhos (3) | KCN | - | Toluene | 100 | 8 | 92 |
| 3 | I | Pd(PPh₃)₄ (5) | - | CuCN | - | DMF | 140 | 6 | 88 |
| 4 | OTf | PdCl₂(dppf) (3) | - | Zn(CN)₂ | Zn powder | DMF | 80 | 18 | 78 |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = Dibenzylideneacetone; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; DMA = Dimethylacetamide; DMF = Dimethylformamide.
Table 2: Suzuki-Miyaura Coupling of 4-Bromo-3-methylisonicotinonitrile with Arylboronic Acids
| Entry | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 89 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 91 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 85 |
| 4 | 2-Naphthylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 78 |
SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
Table 3: Buchwald-Hartwig Amination of 4-Chloro-3-methylisonicotinonitrile with Various Amines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 94 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene | 100 | 16 | 88 |
| 4 | Pyrrolidine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | THF | 80 | 12 | 90 |
BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-3-methylisonicotinonitrile
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3-methylisonicotinonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and the ligand if required.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Chloro-3-methylisonicotinonitrile
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., BINAP, 3 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equiv.) and the solvent (e.g., toluene).
-
Add 4-chloro-3-methylisonicotinonitrile (1.0 equiv.) and the amine (1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A logical troubleshooting guide for low-yielding reactions.
References
- 1. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Comparative Analysis of Cyanopyridine Analogs in Cancer Research: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive exploration of various heterocyclic scaffolds. Among these, the cyanopyridine core has emerged as a privileged structure in the design of kinase inhibitors, a critical class of targeted cancer therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of recently developed cyanopyridine and cyanopyridinone analogs, with a focus on their activity as Pim-1 kinase inhibitors. The data presented herein is compiled from recent studies and aims to provide a clear, data-driven overview for researchers in the field of oncology drug discovery.
Quantitative Data Summary
The biological activity of newly synthesized cyanopyridine and cyanopyridinone derivatives has been evaluated against various cancer cell lines and the Pim-1 kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Cyanopyridinone and Cyanopyridine Analogs Against Various Cancer Cell Lines
| Compound | Modification | HepG-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |
| 3a | Unsubstituted Phenyl (Cyanopyridinone) | > 50 | 17.34 ± 0.85 | 13.25 ± 0.65 | 16.28 ± 0.81 |
| 3e | 2,4-Dichlorophenyl (Cyanopyridinone) | 15.21 ± 0.75 | 12.87 ± 0.64 | 10.15 ± 0.51 | 11.24 ± 0.56 |
| 4a | Unsubstituted Phenyl (Cyanopyridine) | 20.19 ± 0.96 | 18.25 ± 0.91 | 15.37 ± 0.76 | 17.41 ± 0.87 |
| 4b | 4-Chlorophenyl (Cyanopyridine) | 10.15 ± 0.51 | 9.28 ± 0.46 | 8.17 ± 0.41 | 9.42 ± 0.47 |
| 4c | 4-Bromophenyl (Cyanopyridine) | 8.02 ± 0.38 | 7.15 ± 0.35 | 6.95 ± 0.34 | 7.83 ± 0.39 |
| 4d | 4-Nitrophenyl (Cyanopyridine) | 6.95 ± 0.34 | 8.35 ± 0.42 | 7.28 ± 0.36 | 8.11 ± 0.41 |
| 4e | 2,4-Dichlorophenyl (Cyanopyridine) | 18.33 ± 0.91 | 16.47 ± 0.82 | 14.21 ± 0.71 | 15.88 ± 0.79 |
| 5-FU (Reference) | - | 9.42 ± 0.46 | 8.01 ± 0.39 | - | - |
Data presented as mean ± standard deviation. Lower IC50 values indicate higher cytotoxic activity.[1][2]
Table 2: Pim-1 Kinase Inhibitory Activity of Cyanopyridinone and Cyanopyridine Analogs
| Compound | Modification | Pim-1 Kinase IC50 (µM) |
| 3a | Unsubstituted Phenyl (Cyanopyridinone) | 2.31 ± 0.11 |
| 3b | 4-Chlorophenyl (Cyanopyridinone) | 1.25 ± 0.06 |
| 3c | 4-Bromophenyl (Cyanopyridinone) | 0.98 ± 0.05 |
| 3d | 4-Nitrophenyl (Cyanopyridinone) | 0.72 ± 0.03 |
| 4b | 4-Chlorophenyl (Cyanopyridine) | 0.58 ± 0.03 |
| 4c | 4-Bromophenyl (Cyanopyridine) | 0.56 ± 0.03 |
| 4d | 4-Nitrophenyl (Cyanopyridine) | 0.46 ± 0.02 |
| Quercetagetin (Reference) | - | 0.56 ± 0.03 |
| Compound A (Reference) | - | 0.93 ± 0.05 |
Data presented as mean ± standard deviation. Lower IC50 values indicate higher inhibitory activity.[1][2]
Table 3: Anti-Breast Cancer (MCF-7) Activity of Novel 3-Cyanopyridine Derivatives
| Compound | Modification | MCF-7 IC50 (µM) | PIM-1 Kinase IC50 (µM) |
| 7h | Bipyridine derivative | 1.89 | 0.281 |
| 8f | O-methylcyanopyridine with naphthyl group | 1.69 | 0.58 |
| Doxorubicin (Reference) | - | - | - |
| Staurosporine (Reference) | - | - | - |
Lower IC50 values indicate higher activity.[3]
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for interpretation and replication.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
-
Cell Seeding: Cancer cell lines (HepG-2, HCT-116, MCF-7, and PC-3) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
In Vitro Pim-1 Kinase Inhibition Assay
The ability of the compounds to inhibit Pim-1 kinase was assessed using a standard in vitro kinase assay.[1][2][3]
-
Reaction Mixture Preparation: The assay was performed in a final volume of 25 µL containing the Pim-1 enzyme, a specific substrate (e.g., a peptide), ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture was incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection of Phosphorylation: The amount of phosphorylated substrate was quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the consumption of ATP using a luminescent assay (e.g., Kinase-Glo®).
-
IC50 Calculation: The percentage of kinase inhibition was calculated for each compound concentration, and the IC50 values were determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates. Its inhibition is a promising strategy for cancer therapy.
Caption: Pim-1 Kinase Signaling Pathway and Inhibition by Cyanopyridine Analogs.
Experimental Workflow for SAR Studies
The general workflow for conducting structure-activity relationship studies of novel chemical entities is a multi-step process involving synthesis, biological evaluation, and data analysis.
Caption: General Experimental Workflow for SAR Studies of Cyanopyridine Analogs.
Structure-Activity Relationship Insights
Based on the presented data, several key SAR trends can be identified for the cyanopyridine and cyanopyridinone series:
-
Aromatization of the Pyridinone Ring: Conversion of the cyanopyridinone scaffold to the corresponding 2-chloro-cyanopyridine generally leads to an increase in both cytotoxic and Pim-1 kinase inhibitory activity. For instance, compounds 4b-d (cyanopyridines) showed more potent Pim-1 inhibition than their cyanopyridinone counterparts (3b-d ).[1][2]
-
Effect of Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring at the 6-position significantly influence biological activity. Electron-withdrawing groups, such as chloro, bromo, and nitro at the para-position of the phenyl ring, tend to enhance both cytotoxicity and Pim-1 inhibitory potency. Compound 4d , with a 4-nitrophenyl substituent, exhibited the most potent Pim-1 kinase inhibition in its series.[1][2]
-
Impact of Different Aryl Groups: The introduction of a bipyridine moiety (7h ) or a naphthyl group (8f ) can lead to highly potent anti-breast cancer activity, with IC50 values in the low micromolar range.[3] These modifications likely allow for different or enhanced interactions within the kinase active site.
-
O-methylation: The O-methylation of certain cyanopyridine derivatives, such as in compound 8f , can result in potent anticancer activity, suggesting that this modification can be beneficial for biological activity.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 3-Methylisonicotinonitrile Scaffolds in Pharmacophore Modeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a basis for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic structures, the 3-Methylisonicotinonitrile scaffold has garnered interest due to its unique electronic and structural properties. This guide provides a comparative overview of pharmacophore modeling utilizing this scaffold, presenting a hypothetical case study to illustrate its potential against other established pharmacophores. Detailed experimental protocols and data are provided to support the theoretical analysis.
Understanding Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD), focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[1][2][3] These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.[2][4] By identifying this common pharmacophoric pattern from a set of active molecules (ligand-based) or from the ligand-binding site of a biological target (structure-based), researchers can efficiently screen large compound libraries for novel hits with the desired activity.[1][2][5]
The this compound scaffold, with its distinct arrangement of a pyridine ring, a methyl group, and a nitrile group, presents a unique combination of pharmacophoric features. The pyridine ring can participate in aromatic stacking and hydrogen bonding, the nitrile group can act as a hydrogen bond acceptor, and the methyl group can provide a hydrophobic interaction point.
Hypothetical Comparison of Pharmacophore Models
To illustrate the potential of the this compound scaffold, we present a hypothetical comparative study against two common heterocyclic scaffolds: Thiazole and Benzofuran. The objective is to identify inhibitors for a hypothetical kinase, "Kinase-X," where a hydrogen bond with a specific backbone carbonyl and a hydrophobic interaction are known to be crucial for activity.
Table 1: Comparison of Pharmacophoric Features and Docking Scores
| Scaffold | Key Pharmacophoric Features | Hypothetical Docking Score (kcal/mol) | Hypothetical IC50 (nM) |
| This compound | Aromatic, Hydrogen Bond Acceptor, Hydrophobic | -9.5 | 50 |
| Thiazole | Aromatic, Hydrogen Bond Acceptor | -7.8 | 250 |
| Benzofuran | Aromatic, Hydrophobic | -8.2 | 150 |
In this hypothetical scenario, the this compound scaffold demonstrates superior performance due to its optimal combination of features that complement the active site of Kinase-X. The nitrile group forms a critical hydrogen bond, while the methyl group occupies a key hydrophobic pocket, resulting in a better docking score and a lower IC50 value, indicating higher potency.
Experimental Protocols
To develop and validate a pharmacophore model based on the this compound scaffold, a systematic workflow is required.
Ligand-Based Pharmacophore Model Generation
-
Conformational Analysis: Generate a diverse set of low-energy conformations for a collection of known active compounds containing the this compound scaffold.
-
Feature Identification: Identify common pharmacophoric features (e.g., hydrogen bond acceptors, hydrophobic centers, aromatic rings) present in the active compounds.
-
Model Generation: Utilize software such as Phase, Catalyst, or MOE to generate pharmacophore hypotheses based on the identified features and their spatial relationships.
-
Model Validation: Validate the generated models using a test set of active and inactive compounds. A good model should be able to distinguish between the two sets with high accuracy.
Structure-Based Pharmacophore Model Generation
-
Target Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank or through homology modeling). Prepare the protein structure by adding hydrogens, assigning bond orders, and minimizing its energy.
-
Binding Site Analysis: Identify the key interaction sites within the ligand-binding pocket of the protein.
-
Feature Mapping: Map the pharmacophoric features based on the interactions observed between the protein and a known co-crystallized ligand or by analyzing the properties of the binding site residues.
-
Model Refinement: Refine the pharmacophore model to ensure it accurately represents the essential interactions required for binding.
Virtual Screening and Biological Evaluation
-
Database Screening: Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) for molecules that match the pharmacophoric features.[5]
-
Molecular Docking: Subject the hits from the virtual screen to molecular docking studies to predict their binding orientation and affinity for the target protein.
-
In Vitro Assays: Synthesize and test the most promising candidates in in vitro biological assays (e.g., enzyme inhibition assays, cell-based assays) to determine their actual biological activity.
-
Structure-Activity Relationship (SAR) Studies: Analyze the relationship between the chemical structure of the active compounds and their biological activity to guide further lead optimization.[6]
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key workflows in pharmacophore modeling and drug discovery.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors [frontiersin.org]
- 6. Medicinal Chemistry | Broad Institute [broadinstitute.org]
A Comparative Guide to the Synthesis of 3-Methylisonicotinonitrile for Researchers and Drug Development Professionals
An objective analysis of two primary synthetic routes to 3-Methylisonicotinonitrile, a key building block in pharmaceutical and agrochemical research. This guide provides a head-to-head comparison of the gas-phase ammoxidation of 3,4-lutidine and the dehydration of 3-methyl-4-pyridinecarboxamide, supported by detailed experimental protocols and performance data.
Introduction
This compound is a valuable heterocyclic nitrile that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its strategic importance in the development of novel pharmaceuticals and agrochemicals necessitates efficient and scalable synthetic methodologies. This guide presents a comprehensive benchmark of two prominent methods for its preparation: the direct, single-step gas-phase ammoxidation of 3,4-lutidine and the classical two-step approach involving the dehydration of 3-methyl-4-pyridinecarboxamide. The selection of an optimal synthesis route is contingent upon factors such as desired scale, available equipment, and economic considerations. This document aims to provide researchers, scientists, and drug development professionals with the necessary data to make an informed decision.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative metrics for the two primary synthesis routes to this compound.
| Parameter | Gas-Phase Ammoxidation of 3,4-Lutidine | Dehydration of 3-Methyl-4-pyridinecarboxamide |
| Starting Material | 3,4-Lutidine | 3-Methyl-4-pyridinecarboxamide |
| Key Reagents | Ammonia, Oxygen (Air) | Phosphorus Oxychloride (POCl₃) |
| Catalyst | Vanadium-based (e.g., V₂O₅/SnO₂)[1] | Not applicable |
| Reaction Temperature | 350-450 °C[1] | 0 °C to reflux |
| Reaction Time | Seconds (residence time in reactor) | 1-4 hours |
| Typical Yield | 85-90% (estimated based on similar reactions)[1] | 80-95% |
| Byproducts | Carbon oxides, water, minor amounts of other pyridines | Phosphoric acid derivatives, pyridine hydrochloride |
| Process Type | Continuous flow | Batch |
| Scalability | Highly scalable for industrial production | Scalable, but may be less efficient for very large quantities |
| Equipment | Specialized fixed-bed or fluidized-bed reactor | Standard laboratory glassware |
Experimental Protocols
Method 1: Gas-Phase Ammoxidation of 3,4-Lutidine
This method involves the vapor-phase reaction of 3,4-lutidine with ammonia and oxygen over a solid-state catalyst at elevated temperatures.[1]
Catalyst Preparation: A vanadium-tin oxide catalyst can be prepared by impregnating a support material, such as alumina (Al₂O₃), with aqueous solutions of ammonium metavanadate and a tin salt (e.g., tin oxalate). The impregnated support is then dried and calcined at high temperatures to yield the active catalyst.
Reaction Procedure:
-
A fixed-bed reactor is packed with the V₂O₅/SnO₂ catalyst.
-
The reactor is heated to the desired reaction temperature, typically in the range of 350-450 °C.[1]
-
A gaseous feed mixture of 3,4-lutidine, ammonia, and air is continuously passed through the reactor. The molar ratio of the reactants is a critical parameter and is typically optimized for maximum yield and selectivity. A representative molar ratio of 3,4-lutidine:NH₃:O₂ could be in the range of 1:3:15.
-
The residence time of the reactants in the catalyst bed is controlled by the flow rate and is typically on the order of seconds.
-
The product stream exiting the reactor is cooled to condense the liquid products, which primarily consist of this compound and water.
-
The crude product is then purified by distillation or crystallization to yield pure this compound.
Method 2: Dehydration of 3-Methyl-4-pyridinecarboxamide
This classical laboratory method relies on the dehydration of the corresponding amide using a strong dehydrating agent such as phosphorus oxychloride (POCl₃).
Starting Material Synthesis: Hydrolysis of this compound (if needed) If 3-methyl-4-pyridinecarboxamide is not commercially available, it can be synthesized by the controlled hydrolysis of this compound.
Dehydration Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, 3-methyl-4-pyridinecarboxamide is suspended in a suitable inert solvent such as chloroform or pyridine.
-
The flask is cooled in an ice bath.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the stirred suspension. An excess of POCl₃ is typically used.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 1 to 4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then cooled and carefully poured onto crushed ice to quench the excess POCl₃.
-
The aqueous solution is made alkaline by the addition of a base, such as sodium carbonate or ammonium hydroxide, to neutralize the acidic byproducts.
-
The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude this compound can be purified by distillation or recrystallization.
Mandatory Visualization
Caption: A comparative workflow diagram of the two main synthesis routes for this compound.
Conclusion
Both the gas-phase ammoxidation of 3,4-lutidine and the dehydration of 3-methyl-4-pyridinecarboxamide represent viable methods for the synthesis of this compound. The choice between these two routes will largely depend on the specific needs of the researcher or organization.
For large-scale, continuous production, the gas-phase ammoxidation method is likely to be more economically favorable due to its high throughput and the use of inexpensive starting materials. However, this method requires specialized equipment and significant process optimization.
Ultimately, the selection of the most appropriate synthetic strategy will be a balance between scalability, cost-effectiveness, and the available technical infrastructure. This guide provides the foundational data to aid in this critical decision-making process for the synthesis of this compound.
References
A Comparative Guide to the In Vitro Evaluation of 3-Methylisonicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro testing of 3-Methylisonicotinonitrile derivatives and related nitrile-containing heterocyclic compounds. By presenting experimental data from recent studies on analogous molecular scaffolds, this document aims to offer a framework for evaluating the therapeutic potential of novel this compound derivatives. The following sections detail the anti-proliferative activities, experimental protocols, and relevant biological pathways.
Comparative Anti-proliferative Activity
The in vitro cytotoxic activity of various nitrile-containing compounds has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these derivatives. The tables below summarize the IC50 values for different derivatives from recent studies, benchmarked against established anti-cancer drugs.
Table 1: In Vitro Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives against HCT-116 and MCF-7 Cancer Cell Lines
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 9d | > Sorafenib | > Sorafenib |
| 11e | 1.14 | 1.54 |
| 12b | > Sorafenib | > Sorafenib |
| 12d | > Sorafenib | > Sorafenib |
| Sorafenib (Standard) | 8.96 | 11.83 |
Data sourced from a study on pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents. Compounds 9d, 11e, 12b, and 12d showed higher cytotoxic activities than the standard drug sorafenib, with compound 11e exhibiting excellent activity against both HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines[1].
Table 2: In Vitro Cytotoxic Activity of 3-Methylenamino-4(3H)-quinazolone Derivatives
| Compound | RD IC50 (µM) | MDA-MB-231 IC50 (µM) | LLC-PK1 (Normal Cell Line) IC50 (µM) |
| 5 (2-chloro-6-fluorobenzylidene) | 14.65 | 147.70 | 34.82 - 60.18 |
| 6 (benzo[d][2][3]dioxol-5-ylmethylene) | 50 - 55 | 10.62 | 34.82 - 60.18 |
| 7 (4-bromo-2-hydroxybenzylidene) | 50 - 55 | 8.79 | 34.82 - 60.18 |
| Paclitaxel (PTX) (Reference) | 0.58 | 0.04 | 1.31 |
This table presents the cytotoxic activity of 3-methylenamino-4(3H)-quinazolone derivatives. Compound 5 showed good activity against the RD cell line, while compounds 6 and 7 were more effective against the MDA-MB-231 cell line. Notably, these compounds exhibited weaker cytotoxicity against the normal cell line LLC-PK1 compared to the highly toxic reference drug paclitaxel[3].
Table 3: In Vitro VEGFR-2 Inhibitory Activity
| Compound | VEGFR-2 IC50 (nM) |
| 8 (Nicotinamide Derivative) | 77.02 |
| 11e (Pyrimidine-5-carbonitrile Derivative) | 610 |
| 12b (Pyrimidine-5-carbonitrile Derivative) | 530 |
| Sorafenib (Reference) | 53.65 |
This table compares the in vitro inhibitory activity of different nitrile-containing derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The nicotinamide derivative (compound 8) demonstrated potent inhibition, comparable to the reference drug sorafenib[4]. The pyrimidine-5-carbonitrile derivatives 11e and 12b also showed significant inhibitory potential[1].
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summaries of protocols for key in vitro assays relevant to the evaluation of this compound derivatives.
In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin or sorafenib) are included. The plates are incubated for 48-72 hours.
-
MTT Addition: 10 µL of 5 mg/mL MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
VEGFR-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.
-
Assay Principle: The assay typically measures the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Procedure: The VEGFR-2 enzyme, a specific substrate (e.g., a peptide), and ATP are incubated with varying concentrations of the test compound.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence, or radioactivity. For example, in a radiometric assay, [γ-³³P]ATP is used, and the incorporation of the radioactive phosphate into the substrate is measured.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated, and the IC50 value is determined.
Apoptosis Assay (Flow Cytometry)
This assay quantifies the extent of apoptosis (programmed cell death) induced by a compound.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Staining: The cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the pro-apoptotic effect of the compound. For instance, a study on a nicotinamide derivative showed a 6.5-fold increase in total apoptosis in HCT-116 cells after treatment[4].
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are provided below to illustrate a key signaling pathway targeted by some nitrile-containing compounds and a typical experimental workflow for in vitro screening.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: In Vitro Screening Workflow.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 7584-05-6 | FM154484 [biosynth.com]
- 3. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]
A Head-to-Head Comparison of Substituted Pyridinecarbonitriles in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridinecarbonitriles is a critical gateway to novel therapeutics and functional materials. This guide provides an objective comparison of synthetic routes to two key classes of these compounds: 2-amino-3-cyanopyridines and 2-hydroxy-3-cyanopyridines, focusing on multicomponent reactions that offer high efficiency and atom economy. Experimental data is presented to aid in the selection of optimal synthetic strategies.
I. Performance Comparison of Synthetic Routes
The synthesis of substituted pyridinecarbonitriles is often achieved through one-pot multicomponent reactions, which are prized for their efficiency and ability to generate molecular complexity in a single step. Below, we compare the synthesis of 2-amino-3-cyanopyridines and 2-hydroxy-3-cyanopyridines, highlighting the impact of different catalysts and substituents on reaction outcomes.
Synthesis of 2-Amino-3-cyanopyridine Derivatives
A prevalent and highly efficient method for synthesizing 2-amino-3-cyanopyridines is a four-component reaction involving an aromatic aldehyde, malononitrile, a ketone (or a compound with an active methylene group), and an ammonium salt as the nitrogen source.[1][2] The choice of catalyst and reaction conditions can significantly influence the yield and reaction time.
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Amino-4,6-diphenyl-3-cyanopyridine
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Nanostructured Na₂CaP₂O₇ | Solvent-free | 80 | 15 | 94 | [3] |
| Cu/C Nanoparticles | Acetonitrile | 80 | 30 | 92 | [1] |
| Microwave Irradiation | Solvent-free | - | 7-9 | 83 | [2] |
As evidenced in Table 1, the use of a nanostructured diphosphate catalyst under solvent-free conditions provides the highest yield in the shortest time for the model reaction of benzaldehyde, malononitrile, and acetophenone.[3]
The electronic nature of the substituents on the aromatic aldehyde also plays a crucial role in the reaction efficiency.
Table 2: Influence of Substituents on the Aldehyde in the Synthesis of 2-Amino-3-cyanopyridines Catalyzed by Na₂CaP₂O₇
| Aldehyde Substituent (R) | Ketone | Time (min) | Yield (%) | Reference |
| 4-Cl | Acetophenone | 15 | 92 | [3] |
| 4-OCH₃ | Acetophenone | 20 | 90 | [3] |
| 4-NO₂ | Acetophenone | 25 | 88 | [3] |
| 3-NO₂ | Acetophenone | 25 | 86 | [3] |
| 4-CH₃ | Acetophenone | 20 | 91 | [3] |
The data suggests that electron-withdrawing groups on the aldehyde can slightly decrease the yield and increase the reaction time, while electron-donating groups have a less pronounced effect.[3]
Synthesis of 2-Hydroxy-3-cyanopyridine Derivatives (Guareschi-Thorpe Reaction)
The Guareschi-Thorpe reaction is a classic and effective method for synthesizing 2-hydroxy-3-cyanopyridines (which exist in tautomeric equilibrium with 2-pyridones).[4] This reaction typically involves the condensation of a β-dicarbonyl compound, a cyano-containing active methylene compound, and a source of ammonia.[4] Recent advancements have focused on developing more environmentally friendly conditions.
Table 3: Comparison of Reaction Conditions for the Synthesis of 2,6-Dihydroxy-4-methyl-3-cyanopyridine
| Nitrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (NH₄)₂CO₃ | H₂O/EtOH (1:1) | 80 | 1 | 97 | [5] |
| NH₄OAc | H₂O/HOAc | Reflux | 24 | Low | [5] |
The use of ammonium carbonate in an aqueous ethanol mixture provides a significant improvement in both reaction time and yield compared to the classical use of ammonium acetate in acetic acid.[5]
Table 4: Synthesis of Various 2-Hydroxy-3-cyanopyridine Derivatives using (NH₄)₂CO₃
| 1,3-Dicarbonyl | Cyano-reagent | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Ethyl cyanoacetate | 1 | 97 | [5] |
| Acetylacetone | Ethyl cyanoacetate | 1.5 | 95 | [5] |
| Ethyl benzoylacetate | Ethyl cyanoacetate | 1.5 | 93 | [5] |
| Dimedone | Malononitrile | 2 | 96 | [5] |
This method demonstrates broad applicability with various dicarbonyl and cyano-containing starting materials, consistently affording high yields.[5]
II. Experimental Protocols
General Procedure for the Synthesis of 2-Amino-3-cyanopyridines using Nanostructured Na₂CaP₂O₇[3]
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), a ketone (1 mmol), ammonium acetate (1.5 mmol), and Na₂CaP₂O₇ catalyst is heated at 80 °C under solvent-free conditions for the specified time (see Table 2). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with ethanol. The solid product is then collected by filtration and recrystallized from ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
General Procedure for the Synthesis of 2-Hydroxy-3-cyanopyridines using Ammonium Carbonate (Modified Guareschi-Thorpe Synthesis)[5]
In a reaction vessel, a mixture of the 1,3-dicarbonyl compound (20 mmol), the alkyl cyanoacetate or cyanoacetamide (20 mmol), and ammonium carbonate (40 mmol) is prepared. A 1:1 mixture of ethanol and water is added as the solvent. The mixture is stirred at 80 °C for the time indicated in Table 4. The reaction progress is monitored by TLC. Upon completion, the product often precipitates from the reaction mixture. Cold water is added to ensure complete precipitation. The solid product is collected by filtration, washed with water, and dried.
III. Reaction Pathway and Experimental Workflow
The one-pot, four-component synthesis of 2-amino-3-cyanopyridines proceeds through a complex cascade of reactions. A plausible mechanism is initiated by the Knoevenagel condensation of the aldehyde and malononitrile, and the formation of an enamine from the ketone and ammonia. These intermediates then undergo a Michael addition, followed by cyclization and aromatization to yield the final pyridine product.[6]
The experimental workflow for these multicomponent reactions is generally straightforward, contributing to their appeal in synthetic chemistry.
IV. Conclusion
The synthesis of substituted pyridinecarbonitriles is readily achievable through multicomponent reactions, with the choice of catalyst and reaction conditions playing a pivotal role in optimizing yields and reaction times. For 2-amino-3-cyanopyridines, solvent-free conditions with a nanostructured catalyst have shown excellent results.[3] For 2-hydroxy-3-cyanopyridines, an aqueous system with ammonium carbonate represents a green and efficient modification of the classical Guareschi-Thorpe synthesis.[5] This guide provides a data-driven foundation for researchers to select and tailor synthetic strategies for accessing these valuable heterocyclic scaffolds.
References
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 3-Methylisonicotinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3-Methylisonicotinonitrile and related pyridine derivatives. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents supporting experimental data from studies on analogous compounds to aid in method selection and validation.
Data Presentation: Comparative Analysis of Analytical Techniques
The following table summarizes the performance characteristics of representative HPLC-UV and GC-MS methods for the analysis of pyridine derivatives. While specific data for this compound is limited in publicly available literature, the presented data for structurally similar compounds provide a strong basis for method expectation and cross-validation design.
| Parameter | HPLC-UV for Nicotinamide & Salicylic Acid[1] | GC-MS for Fentanyl and Butyryl Fentanyl[2] |
| Linearity Range | 225-315 µg/ml (Nicotinamide) | 1-50 ng/mL |
| Correlation Coefficient (r²) | 0.9971 (Nicotinamide) | > 0.99 |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | 1 ng/mL[2] |
| Accuracy (Recovery) | Not Specified | 92% to 102%[2] |
| Precision (RSD/CV) | Not Specified | Intra-day: 1%–3%, Inter-day: 1%–14%[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and facilitate method development and cross-validation for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method for Nicotinamide and Salicylic Acid
This method is representative for the analysis of polar aromatic compounds like this compound.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Chromatopak C-18 (250mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Methanol and Water (containing 0.1% Triethylamine and 0.15 gm Hexane sulphonic acid, with pH adjusted to 3.0 with Glacial acetic acid) in a ratio of 40:60 v/v.[1]
-
Flow Rate: 1.0 ml/min.[1]
-
Detection: UV at a specified wavelength (e.g., the λmax of this compound). For Nicotinamide and Salicylic acid, the retention times were 4.343 min and 17.673 min, respectively.[1]
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase and filter through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Fentanyl and Butyryl Fentanyl
This protocol is suitable for the analysis of volatile and semi-volatile compounds and can be adapted for this compound.[2]
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A suitable capillary column for the separation of aromatic nitrogen compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Optimized for the volatility of this compound (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient to ensure separation from potential impurities. For example, start at a lower temperature and ramp up to a higher temperature.
-
Mass Spectrometer: Operated in full-scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
-
Sample Preparation: The sample can be dissolved in a volatile organic solvent. Solid-phase extraction may be employed for sample clean-up and concentration.[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow for analytical method cross-validation and a general signaling pathway for method selection.
Caption: Workflow for Analytical Method Cross-Validation.
Caption: Decision Pathway for Analytical Method Selection.
References
Safety Operating Guide
Proper Disposal of 3-Methylisonicotinonitrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Methylisonicotinonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
I. Understanding the Hazards
This compound presents several hazards that necessitate careful handling and disposal. According to its Safety Data Sheet (SDS), this compound is classified as follows:
-
Skin Irritant (Category 2): Causes skin irritation.[1]
-
Eye Irritant (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity — single exposure (Category 3): May cause respiratory irritation.[1]
-
Acute aquatic hazard (Category 3): Harmful to aquatic life.[1]
These classifications underscore the importance of following stringent safety protocols during handling and disposal to prevent adverse health effects and environmental contamination.
II. Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for any purpose, including disposal preparation, all personnel must wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Hand Protection | Wear protective gloves. For specific material recommendations, consult the glove manufacturer's compatibility data. | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. Use a face shield if there is a splash hazard. | To protect against serious eye irritation.[1] |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure. | To prevent skin irritation from accidental contact. |
| Respiratory Protection | Use only in a well-ventilated area. If dust or vapors are likely, use a NIOSH-approved respirator. | To avoid respiratory tract irritation.[1] |
Handling Precautions:
-
Avoid breathing dust or vapors.[1]
-
Wash hands thoroughly after handling.[1]
-
Avoid release to the environment.[1]
-
Store in a well-ventilated place and keep the container tightly closed.[1]
III. Spill Response Protocol
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill using inert absorbent materials (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Clean: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Decontaminate: Decontaminate all equipment used in the cleanup.
IV. Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., irritant, environmentally hazardous).
-
Store waste this compound separately from incompatible materials.
Step 2: Containerization
-
Use a chemically resistant, leak-proof container for waste collection. The original container is often a suitable option if it is in good condition.
-
Ensure the container is tightly sealed to prevent the release of vapors.[1]
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and accessible only to authorized personnel.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a completed hazardous waste disposal form, accurately detailing the contents of the container.
-
The EHS department will then coordinate with a licensed hazardous waste disposal company for proper transportation and disposal in an approved waste disposal plant.[1]
Step 5: Documentation
-
Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company. This documentation is crucial for regulatory compliance.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institutions.
References
Personal protective equipment for handling 3-Methylisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Methylisonicotinonitrile. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary risks include skin irritation, serious eye irritation, and respiratory irritation. It is also classified as harmful to aquatic life.[1]
Table 1: Required Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile rubber gloves are recommended for their resistance to a range of chemicals, including many nitriles.[2][3][4][5][6][7][8][9] Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical safety goggles or a face shield are mandatory to protect against splashes.[1] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory Protection | Respirator | Use in a well-ventilated area, such as a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: Handling and Solution Preparation
Follow these step-by-step instructions for the safe handling of solid this compound and the preparation of solutions.
Experimental Protocol: Preparation of a Molar Solution
-
Preparation and Weighing:
-
Before handling, ensure all required PPE is correctly worn.
-
Conduct all weighing and handling procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Use a clean, dry weighing boat or beaker to accurately weigh the required mass of solid this compound.[10] It is crucial to record the exact weight for accurate concentration calculations.[10]
-
-
Dissolution:
-
Transfer the weighed solid into a clean, dry conical flask appropriately sized for the final volume of the solution.[10]
-
Add approximately one-third of the final required volume of the chosen solvent to the conical flask.[10]
-
Agitate the mixture to dissolve the solid. If necessary, a magnetic stirrer can be used.[10]
-
-
Quantitative Transfer and Dilution:
-
Once the solid is fully dissolved, carefully pour the solution through a glass funnel into a volumetric flask of the desired final volume.[10]
-
Rinse the conical flask with small volumes of the solvent, transferring each rinsing into the volumetric flask to ensure all the solute is transferred.[10]
-
Rinse the funnel into the volumetric flask with a small amount of solvent.[10]
-
Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark. A Pasteur pipette can be used for precise addition.[10]
-
Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.[10]
-
Label the flask clearly with the chemical name, exact concentration, date of preparation, and your initials.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a designated, labeled, and sealed container.[11][12] |
| Solutions of this compound | Collect in a designated, labeled, and sealed hazardous waste container for liquid organic waste. Do not dispose of down the drain.[13] |
| Contaminated Labware (e.g., weighing boats, pipette tips) | Place in a designated, labeled hazardous waste container for solid chemical waste.[5] |
| Empty Chemical Containers | The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous waste.[13][14] After triple rinsing, the container can be disposed of as regular trash after defacing the label.[13][14] |
| Contaminated PPE (e.g., gloves) | Dispose of in the designated solid hazardous waste stream. |
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
Table 3: Emergency Response
| Emergency | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water.[1] If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Chemical Spill | For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[15] Place the absorbed material into a sealed container for hazardous waste disposal.[15] Decontaminate the spill area with soap and water.[16] For major spills, evacuate the area and contact your institution's emergency response team.[17] |
Workflow and Logical Relationships
The following diagram illustrates the key decision points and procedural flow for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. oxwork.com [oxwork.com]
- 3. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 4. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 5. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. gloves.com [gloves.com]
- 8. wellbefore.com [wellbefore.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 11. ethz.ch [ethz.ch]
- 12. nswai.org [nswai.org]
- 13. vumc.org [vumc.org]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. westlab.com [westlab.com]
- 16. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
